molecular formula C9H9NO2 B11920561 5,6-Dihydroquinoline-5,6-diol CAS No. 87707-12-8

5,6-Dihydroquinoline-5,6-diol

Cat. No.: B11920561
CAS No.: 87707-12-8
M. Wt: 163.17 g/mol
InChI Key: RXMLUIZBBRMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroquinoline-5,6-diol is a bacterial metabolite of quinoline, formed via the initial dearomatization step catalyzed by arene dioxygenase enzymes such as Toluene Dioxygenase (TDO) . This compound is a cis-dihydrodiol , indicative of the enzymatic cis-dihydroxylation of the carbocyclic ring of the quinoline structure . It serves as a critical intermediate for researchers investigating the bacterial degradation pathways of nitrogen-containing heterocyclic compounds and the metabolic activation of environmental contaminants . In scientific research, 5,6-Dihydroquinoline-5,6-diol is primarily valued for its role in studying the metabolism and carcinogenicity of quinoline, a known mammalian hepatocarcinogen and bacterial mutagen . It is a precursor in the chemoenzymatic synthesis of enantiopure arene oxide and arene dioxide derivatives of quinoline, which are of significant interest for modeling potential mammalian metabolic pathways and understanding DNA-binding mechanisms that lead to carcinogenicity . Furthermore, this compound and its derivatives are utilized in synthetic chemistry as versatile building blocks for the construction of more complex quinoline-based heterocyclic systems . Application Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroquinoline-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLUIZBBRMXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(C2O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87707-12-8
Record name Quinoline-5,6-diol, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087707128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Chemical structure and properties of 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Properties, and Applications of 5,6-Dihydroquinoline-5,6-diol Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5,6-Dihydroquinoline-5,6-diol is a pivotal bicyclic metabolite and chiral synthon in organic synthesis. It exists primarily as two stereochemical configurations—cis and trans—which are produced via distinct biological and chemical pathways. The cis-dihydrodiol is a signature metabolite of bacterial dioxygenase activity (e.g., Pseudomonas putida), representing a "green" route to chiral arene diols. Conversely, the trans-dihydrodiol is typical of mammalian cytochrome P450 metabolism involving an epoxide intermediate. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and utility as a scaffold for functionalized quinolines and alkaloids.

Chemical Identity & Stereochemistry[1]

The compound consists of a pyridine ring fused to a cyclohexadiene ring bearing two vicinal hydroxyl groups. Its reactivity and biological role are dictated by the relative stereochemistry of these hydroxyls.

FeatureDescription
IUPAC Name 5,6-Dihydroquinoline-5,6-diol
Common Name Quinoline-5,6-dihydrodiol
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number (Generic) 87707-12-8
CAS Number (trans) 84244-15-5
Structure Class Aza-arene dihydrodiol
Stereochemical Distinction
  • cis-5,6-Dihydroquinoline-5,6-diol:

    • Origin: Bacterial dihydroxylation (Toluene Dioxygenase - TDO).

    • Configuration: Typically enantiopure (e.g., (+)-(5R,6S)).

    • Key Feature: The hydroxyl groups are on the same face, facilitating chelation but making the compound prone to dehydration under acidic conditions.

  • trans-5,6-Dihydroquinoline-5,6-diol:

    • Origin: Mammalian metabolism (CYP450) or chemical hydrolysis.

    • Mechanism: Formed via the nucleophilic attack of water on the intermediate quinoline-5,6-oxide.

    • Key Feature: The hydroxyl groups are anti-periplanar.

Physicochemical Profile

The following data aggregates experimental values for the cis-diol and trans-diol isomers. Note that the cis-diol is often handled as a transient intermediate in biological systems but can be isolated under controlled conditions.

Table 1: Physical & Spectral Properties[4]
Propertycis-Isomer (Bacterial)trans-Isomer (Synthetic/Mammalian)
Physical State White crystalline solidSolid
Melting Point 85–86°C (Racemic: 44–46°C)>120°C (Derivative dependent)
Solubility Soluble in MeOH, EtOH, EtOAc; Sparingly in HexaneSoluble in polar organic solvents
Optical Rotation [α]D -100 (c 0.11, CHCl₃)Varies by enantiomeric excess
Stability Prone to acid-catalyzed dehydration to 3-hydroxyquinolineMore stable to dehydration than cis
Spectroscopic Signature (¹H NMR - 300 MHz, CDCl₃)
  • cis-Isomer:

    • δ 3.73 (d, J=3.9 Hz, H-6): Carbinol proton.[1]

    • δ 3.91 (d, J=4.0 Hz, H-5): Carbinol proton.

    • δ 7.28 (dd, H-3): Aromatic pyridine proton.

    • Diagnostic: The coupling constant J ≈ 4.0 Hz between H-5 and H-6 is characteristic of cis-diaxial/diequatorial geometry in the cyclohexadiene ring.

  • trans-Isomer:

    • Typically exhibits a larger coupling constant (J ≈ 8–10 Hz) for the carbinol protons due to their anti-periplanar arrangement.

Synthesis & Production Pathways

The production of 5,6-dihydroquinoline-5,6-diol follows two divergent mechanistic logic flows: Enzymatic Dihydroxylation vs. Chemical Epoxidation .

Pathway A: Biocatalytic Synthesis (cis-Selective)

This route utilizes the Toluene Dioxygenase (TDO) enzyme system found in soil bacteria like Pseudomonas putida UV4. It is an atom-efficient, enantioselective process.

Mechanism:

  • Dioxygen Insertion: TDO introduces molecular oxygen across the 5,6-double bond.

  • Reduction: A dehydrogenase component reduces the intermediate to the cis-diol.

  • Result: Formation of optically active (+)-(5R,6S)-cis-diol.

Pathway B: Chemical/Mammalian Synthesis (trans-Selective)

This route mimics mammalian liver metabolism or standard organic oxidation.

Mechanism:

  • Epoxidation: Oxidation of the 5,6-bond (e.g., using mCPBA or CYP450) yields quinoline-5,6-oxide.

  • Hydrolysis: Epoxide hydrolase (enzymatic) or acid-catalyzed attack by water opens the ring.

  • Result: Inversion of configuration leads to the trans-diol.

G Quinoline Quinoline TDO Toluene Dioxygenase (Bacteria) Quinoline->TDO CYP CYP450 / mCPBA (Mammal/Chem) Quinoline->CYP CisDiol cis-5,6-Dihydroquinoline-5,6-diol (Enantiopure) TDO->CisDiol Syn-Dihydroxylation Epoxide Quinoline-5,6-oxide (Epoxide) CYP->Epoxide Epoxidation TransDiol trans-5,6-Dihydroquinoline-5,6-diol (Racemic/Enriched) Epoxide->TransDiol Hydrolysis (Inversion) Phenol 3-Hydroxyquinoline (Dehydration Product) CisDiol->Phenol Acid/Heat (-H2O)

Figure 1: Divergent synthetic pathways for cis- and trans-5,6-dihydroquinoline-5,6-diol.

Experimental Protocols

Protocol 1: Isolation of cis-Diol from Pseudomonas putida

Note: This protocol assumes access to a biotransformation facility.

  • Culture Growth: Inoculate P. putida UV4 in minimal salts medium with succinate (carbon source). Induce TDO activity by exposing cells to benzene vapor or toluene.

  • Biotransformation: Resuspend cells in phosphate buffer (pH 7.2). Add quinoline substrate (0.5–1.0 g/L). Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

  • Extraction: Remove cells via centrifugation (10,000 x g). Extract the supernatant continuously with ethyl acetate for 24 hours.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield white crystals.

  • Validation: Confirm structure via ¹H NMR (look for cis-coupling J≈4Hz) and absence of aromatic phenol peaks.

Protocol 2: Chemical Stability Test
  • Dissolve 10 mg of 5,6-dihydroquinoline-5,6-diol in 1 mL of solvent (CDCl₃ for NMR monitoring).

  • Add 10 µL of dilute HCl or expose to ambient air/light.

  • Observation: Monitor the disappearance of the carbinol protons (δ 3.7–4.0) and the appearance of aromatic signals corresponding to 3-hydroxyquinoline or anthranilic acid derivatives.

Applications & Reactivity

Chiral Synthons

The cis-dihydrodiol is a valuable "chiral pool" molecule. Because it is produced as a single enantiomer by bacteria, it serves as a starting material for the synthesis of complex alkaloids, such as dictamnine and other furoquinoline alkaloids, without the need for expensive chiral resolution steps.

Metabolic Biomarker

In drug development, the presence of the trans-diol in urine or plasma indicates metabolism via the epoxide-hydrolase pathway. This is critical for assessing the toxicity potential of quinoline-based drugs, as the epoxide intermediate is often electrophilic and potentially genotoxic.

Aromatization

Under oxidative conditions (e.g., dehydrogenation), the diol can be converted to 5,6-dihydroxyquinoline (a catechol analog), which is a potent chelator and redox-active molecule.

References

  • PubChem. (2025).[2] 5,6-Dihydroquinoline-5,6-diol Compound Summary. National Library of Medicine. [Link]

  • Boyd, D. R., et al. (2021).[3][1] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. [Link]

  • BuyersGuideChem. (2025). 5,6-Quinolinediol, 5,6-dihydro-, trans- (CAS 84244-15-5). [Link][4]

  • ResearchGate. (2025). cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine. [Link]

Sources

The Arene Oxide Conundrum in Quinoline Metabolism: Mechanisms, Toxicity, and Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic fate of quinoline, specifically focusing on the transient and reactive arene oxide intermediates. It is designed for researchers in medicinal chemistry and toxicology.

Executive Summary

Quinoline scaffolds are ubiquitous in drug discovery, appearing in antimalarials, kinase inhibitors, and virology targets. However, the metabolic bioactivation of the quinoline core presents a significant liability. Cytochrome P450-mediated oxidation generates electrophilic arene oxides (epoxides). While some of these intermediates are detoxified via hydrolysis, others—specifically those formed at the 2,3-position—are potent alkylating agents capable of driving hepatotoxicity and genotoxicity.

This guide dissects the "Tale of Two Oxides" (the 5,6-oxide vs. the 2,3-oxide), details the NIH Shift mechanism, and provides a validated experimental workflow for trapping these fleeting metabolites.

Mechanistic Foundations: The Tale of Two Oxides

The metabolic activation of quinoline is not uniform.[1] It proceeds through distinct regioselective pathways driven by specific CYP450 isoforms. Understanding the difference between the "K-region" (like the 5,6-bond) and the "non-K-region" (like the 2,3-bond) is critical for interpreting toxicity data.

The 5,6-Arene Oxide Pathway (Detoxification Dominant)
  • Primary Driver: CYP2A6 (Human).

  • Mechanism: Oxidation at the 5,6-bond yields quinoline-5,6-oxide .

  • Fate: This epoxide is a substrate for Microsomal Epoxide Hydrolase (mEH) , which rapidly hydrolyzes it into the trans-5,6-dihydrodiol. This pathway is generally considered a route of detoxification, although the diol can undergo secondary oxidation.

  • Observation: In human liver microsomes (HLM), the 5,6-diol is a major stable metabolite.

The 2,3-Arene Oxide Pathway (Toxicity Dominant)
  • Primary Driver: CYP2E1 and CYP3A4.

  • Mechanism: Oxidation at the 2,3-bond yields quinoline-2,3-oxide .

  • Fate: Unlike the 5,6-oxide, the 2,3-oxide is highly unstable and resistant to mEH hydrolysis. Instead, it acts as a "hard" electrophile.

  • The NIH Shift: To regain aromaticity, the 2,3-oxide undergoes a spontaneous rearrangement known as the NIH Shift (1,2-hydride shift). This yields 3-hydroxyquinoline .[2][3]

  • Toxicity Trigger: The transient 2,3-oxide can covalently bind to N7-guanine or N3-adenine in DNA before rearrangement occurs. Studies using fluoro-quinolines confirm this: blocking the 2,3-position (e.g., 2-fluoroquinoline) abolishes mutagenicity, whereas blocking the 5,6-position does not.

Visualization of Metabolic Divergence

QuinolineMetabolism cluster_legend Pathway Key Q Quinoline Q56_Ox Quinoline-5,6-Oxide (Arene Oxide) Q->Q56_Ox CYP2A6 (Major) Q23_Ox Quinoline-2,3-Oxide (Unstable Electrophile) Q->Q23_Ox CYP2E1/3A4 Q56_Diol 5,6-Dihydrodiol (Stable) Q56_Ox->Q56_Diol mEH (Hydrolysis) Q3_OH 3-Hydroxyquinoline Q23_Ox->Q3_OH NIH Shift (Rearrangement) DNA_Adduct DNA/Protein Adducts (Genotoxicity) Q23_Ox->DNA_Adduct Covalent Binding key1 Yellow: Reactive Intermediate key2 Green: Stable Metabolite key3 Red: Toxicophore

Figure 1: Divergent metabolic pathways of quinoline. The 2,3-oxide pathway poses the primary genotoxic risk.

The Toxicity Nexus: Adduct Formation

The danger of arene oxides lies in their electrophilicity. If the NIH shift or hydrolysis is slow relative to nucleophilic attack, toxicity ensues.

ParameterQuinoline-5,6-OxideQuinoline-2,3-Oxide
Stability Moderate (Substrate for mEH)Low (Rapid rearrangement)
Primary Fate Hydrolysis to DiolNIH Shift to Phenol (3-OH)
Toxic Mechanism Potential redox cycling (if oxidized to quinone)Direct DNA alkylation (N-alkylation)
Mutagenicity Low (in S. typhimurium)High (Abolished by F-substitution)
Biomarker 5,6-Dihydrodiol3-Hydroxyquinoline

Key Insight: The presence of 3-hydroxyquinoline in a metabolic screen is a "red flag." It implies the transient existence of the mutagenic 2,3-oxide.

Experimental Workflow: Trapping Reactive Metabolites

Direct detection of arene oxides is difficult due to their short half-lives. The industry standard is Glutathione (GSH) Trapping , where the soft nucleophile (GSH) attacks the epoxide, opening the ring to form a stable conjugate detectable by LC-MS.

Protocol: Microsomal Incubation with GSH Trapping

Objective: Detect transient quinoline arene oxides as GSH conjugates (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound (Quinoline derivative) (10 mM DMSO stock).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • L-Glutathione (reduced, GSH) (100 mM aqueous stock).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4).

    • Add HLM (final conc. 1.0 mg/mL) and GSH (final conc. 5 mM).

    • Add Test Compound (final conc. 10 µM).

    • Equilibrate at 37°C for 5 minutes. Note: Adding GSH pre-initiation ensures it is available immediately upon oxide formation.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Final reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C with shaking for 30–60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and without GSH (stability control).

  • Termination:

    • Add 200 µL of ice-cold Quenching Solution (ACN + 0.1% FA).

    • Vortex for 30 seconds; centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water (0.1% FA) and ACN (0.1% FA).

    • MS Scan Modes:

      • Full Scan: Search for

        
        . (GSH adds 307 Da, but loss of water/oxidation often results in net +307 or +289 shifts depending on the exact mechanism).
        
      • Neutral Loss Scan (CNL): Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).

      • Precursor Ion Scan: Scan for precursors of m/z 272 (deprotonated GSH fragment) in negative mode.

Workflow Visualization

TrappingWorkflow Step1 Step 1: Reaction Mix (HLM + Quinoline + GSH) Step2 Step 2: Initiation (+ NADPH, 37°C, 60 min) Step1->Step2 Step3 Step 3: Reactive Intermediate (Arene Oxide forms) Step2->Step3 Step3->Step3 Rearrangement (NIH Shift) Step4 Step 4: Trapping (GSH attacks Oxide -> Conjugate) Step3->Step4 Spontaneous Step5 Step 5: Analysis (LC-MS/MS: NL 129 Da) Step4->Step5

Figure 2: Experimental workflow for trapping transient arene oxides using Glutathione.

Risk Mitigation in Drug Design[4]

If a quinoline scaffold is essential for efficacy, the metabolic risks must be engineered out.

  • Fluorine Scanning:

    • Substitute Hydrogen with Fluorine at the 2 or 3 positions.

    • Rationale: The C-F bond is metabolically stable and resists epoxidation. Blocking the 2,3-positions forces metabolism toward the safer 5,6-pathway or N-oxidation.

    • Evidence: 2-fluoroquinoline is non-mutagenic in Ames tests.

  • Electronic Deactivation:

    • Introduce electron-withdrawing groups (EWGs) on the pyridine ring of the quinoline.

    • Rationale: Epoxidation is an electrophilic attack by the CYP oxo-iron species. Reducing electron density on the ring raises the activation energy for epoxide formation.

  • Steric Hindrance:

    • Place bulky substituents (e.g., methyl, chloro) at the C2 position.

    • Rationale: Interferes with the approach of the CYP heme iron to the critical 2,3-bond.

References

  • Reigh, G., et al. (1996).[3] Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Link

  • LaVoie, E. J., et al. (1991).[2] Structure-activity studies on the mutagenicity of quinoline derivatives. Mutation Research. Link

  • Tada, M., et al. (1980).[2] Metabolism of quinoline and its binding to nucleic acids. Cancer Research. Link

  • Kassahun, K., et al. (1997). Mechanism-based inactivation of CYP2A6 by 8-methoxypsoralen. Drug Metabolism and Disposition. Link

  • Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates. Chemical Research in Toxicology. Link

  • Baillie, T. A. (2006). Targeting the Metabolic Activation of Quinoline. Chemical Research in Toxicology. Link

Sources

Technical Guide: 5,6-Dihydroquinoline-5,6-diol in Alkaloid & Metabolite Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility of 5,6-Dihydroquinoline-5,6-diol as a chiral synthon, focusing on its production via Pseudomonas putida UV4 and its application in synthesizing enantiopure arene oxides and alkaloid mimics.

Part 1: Core Directive & Strategic Value

The Chiral Arene Paradox: Aromatic rings are traditionally viewed as flat, achiral scaffolds. However, their enzymatic desymmetrization yields cis-dihydrodiols—chiral, non-aromatic dienes that possess high functional density. The Molecule: cis-5,6-Dihydroquinoline-5,6-diol (henceforth Q-cis-diol ) is a homochiral metabolite derived from quinoline. Unlike chemical oxidation, which yields racemic trans-diols or epoxides, the enzymatic route delivers a single enantiomer (typically (+)-(5R,6S)) with >98% e.e. Strategic Utility:

  • Metabolite Standards: It allows the synthesis of elusive mammalian arene oxide metabolites (e.g., quinoline 5,6-oxide) required for toxicity profiling in drug development.

  • Chiral Pool Expansion: It serves as a precursor for functionalized tetrahydroquinolines and aza-sugar analogues, bypassing complex asymmetric catalysis.

  • Alkaloid Scaffolding: It provides the core stereochemistry for furoquinoline alkaloids (e.g., dictamnine derivatives).

Part 2: Chemoenzymatic Production Protocol

The Biocatalytic System

The production relies on the Toluene Dioxygenase (TDO) enzyme system, most efficiently expressed in the mutant strain Pseudomonas putida UV4 . This strain lacks cis-diol dehydrogenase activity, preventing the further oxidation of the diol to a catechol, thereby accumulating the desired chiral metabolite.

Experimental Protocol: Fermentation & Extraction

Note: This protocol scales to 10 L but is described here for a 2 L benchtop biotransformation.

Reagents & Equipment:

  • Strain: Pseudomonas putida UV4 (constitutive TDO expression).

  • Medium: Basal salts mineral medium (BSM) supplemented with sodium succinate (carbon source).

  • Substrate: Quinoline (98% purity).

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate 100 mL of sterile BSM (with 20 mM sodium succinate) with P. putida UV4. Incubate at 30°C, 200 rpm for 12 hours.

  • Bioreactor Setup: Transfer inoculum to a 2 L fermenter containing 1.9 L BSM. Maintain pH at 7.0–7.2 using 1M NaOH/HCl.

  • Induction & Feeding:

    • While UV4 is constitutive, adding a volatile inducer (e.g., toluene vapor via air inlet) can enhance TDO activity in some variants, but is often unnecessary for UV4.

    • Substrate Addition: Add Quinoline (1.0 g dissolved in 5 mL ethanol) in a fed-batch manner over 4 hours. Critical: Quinoline is toxic; do not exceed 0.5 g/L concentration at any time.

  • Biotransformation: Monitor the reaction by TLC (SiO₂, EtOAc/MeOH 9:1). The starting material (UV active, high R_f) will disappear, and the diol (UV active, lower R_f, stains brown with iodine) will appear.

  • Harvest & Extraction:

    • Centrifuge culture broth (6000 rpm, 20 min) to remove cells.

    • Supernatant is saturated with NaCl and extracted with EtOAc (3 x 500 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C (the diol is thermally sensitive).

  • Purification: Recrystallize the crude residue from EtOAc/Hexane to yield colorless needles of (+)-(5R,6S)-5,6-dihydroquinoline-5,6-diol.

Typical Yield: 30–45% isolated yield. Characterization:

  • MP: 138–140°C.

  • [α]D: +140 (c 0.4, MeOH).

Part 3: Chemical Reactivity & Synthesis Applications[1][2][3]

Once isolated, the Q-cis-diol serves as a versatile divergence point. The diene system is amenable to cycloadditions, while the diol can be protected or activated.

Application A: Synthesis of Enantiopure Arene Oxides

Mammalian metabolism of quinoline proceeds via an unstable trans-dihydrodiol or arene oxide. Synthesizing the arene oxide (epoxide) chemically is difficult due to its tendency to aromatize to a phenol (NIH Shift).

Protocol (Boyd Method):

  • Protection: React Q-cis-diol with 2,2-dimethoxypropane (pTsOH cat.) to form the acetonide.

  • Epoxidation: Treat the protected diene with m-CPBA. The acetonide directs epoxidation anti to the oxygen functions.

  • Deprotection/Elimination: Basic hydrolysis allows for the formation of the syn-diol epoxide, which can be dehydrated to the target Quinoline 5,6-oxide .

Application B: Chiral Tetrahydroquinoline Ligands

Hydrogenation of the Q-cis-diol saturates the double bond, locking the chiral centers.

  • Reaction: H₂ (1 atm), Pd/C (5%), MeOH.

  • Product: (5S,6R)-5,6-dihydroxy-5,6,7,8-tetrahydroquinoline.

  • Utility: This scaffold can be converted into diamine ligands (e.g., via mesylation and azide displacement) used in asymmetric transfer hydrogenation (ATH) catalysts.

Data Summary: Transformation Efficiency
PrecursorReagent/ConditionProductYieldStereochemistry
QuinolineP. putida UV4, O₂Q-cis-diol 35%(+)-(5R,6S)
Q-cis-diolH₂, Pd/C, MeOHTetrahydro-diol95%(+)-(5S,6R)
Q-cis-diol1. DMP/H⁺ 2. mCPBAEpoxide Acetonide65%Single Diastereomer
Q-cis-diolAcidic pH (HCl)5-Hydroxyquinoline>90%Achiral (Aromatization)

Part 4: Visualization of Pathways

The following diagram illustrates the chemoenzymatic flow from the achiral precursor to high-value chiral targets.

QuinolinePathways cluster_enzymatic Biocatalytic Phase Quinoline Quinoline (Achiral Substrate) CisDiol (+)-cis-5,6-Dihydroquinoline- 5,6-diol (Chiral Synthon) Quinoline->CisDiol  O2 / NADH TDO Toluene Dioxygenase (P. putida UV4) TDO->CisDiol Tetrahydro 5,6,7,8-Tetrahydro- quinoline-5,6-diol (Ligand Scaffold) CisDiol->Tetrahydro  H2 / Pd/C (Hydrogenation) AreneOxide Quinoline 5,6-Oxide (Metabolite Standard) CisDiol->AreneOxide  1. Protection 2. m-CPBA Phenol 5-Hydroxyquinoline (Degradation Product) CisDiol->Phenol  H+ (Acid) (Aromatization) Dictamnine Furoquinoline Alkaloids (e.g., Dictamnine mimics) CisDiol->Dictamnine  Chemoenzymatic Synthesis

Caption: Figure 1. Chemoenzymatic divergence from Quinoline. The central cis-diol metabolite allows access to reduced chiral scaffolds (blue), oxidized metabolites (red), and complex alkaloids (yellow).

Part 5: References

  • Boyd, D. R., et al. (2021).[1] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology.

  • Boyd, D. R., et al. (2005).[2] "cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids."[2][3] Chemical Communications.[4]

  • Hudlicky, T., et al. (2009). "Enzymatic dihydroxylation of aromatic compounds: Nature's unique reaction and its impact on the synthesis of natural products." Current Opinion in Chemical Biology. (Contextual reference for arene cis-diol utility).

  • O'Dowd, C. R., et al. (2005).[2] "Structure and stereochemistry of cis-dihydro diol and phenol metabolites of bicyclic azaarenes from Pseudomonas putida UV4." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Methodological & Application

Chemoenzymatic synthesis protocols for 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis of 5,6-Dihydroquinoline-5,6-diol

Executive Summary

This guide details the chemoenzymatic synthesis of (5R,6S)-5,6-dihydroquinoline-5,6-diol (hereafter referred to as Quinoline cis-diol ). Unlike traditional chemical dihydroxylation (e.g., Sharpless), which typically yields trans-diols or requires harsh metal catalysts, this protocol utilizes a bacterial dioxygenase-mediated pathway to install chirality with 100% atom economy and high enantiomeric excess (>98% ee).

The synthesis is defined as chemoenzymatic because it couples a whole-cell biotransformation (enzymatic oxygenation) with rigorous chemical isolation and purification techniques required to stabilize the metastable cis-diol product against dehydration and aromatization.

Scientific Principles & Mechanism

The Biocatalytic Engine

The core transformation is catalyzed by Toluene Dioxygenase (TDO) or Naphthalene Dioxygenase (NDO) . These multicomponent enzyme systems incorporate both atoms of molecular oxygen (


) into the aromatic ring of quinoline.
  • Regioselectivity: TDO/NDO preferentially attacks the carbocyclic ring (positions 5,6) over the heterocyclic ring due to the electron-deficient nature of the pyridine moiety.

  • Stereochemistry: The enzyme restricts oxygen attack to a single face of the arene, yielding the cis-diol configuration (typically 5R,6S).

Pathway Diagram

ReactionPathway Quinoline Quinoline (Substrate) TDO Toluene Dioxygenase (Biocatalyst) Quinoline->TDO Binding O2 O2 + NADH O2->TDO Cofactor Regeneration Intermediate cis-Dihydrodiol Intermediate TDO->Intermediate Enantiospecific Oxygenation Product (5R,6S)-5,6-Dihydroquinoline- 5,6-diol Intermediate->Product Export/Accumulation

Figure 1: Enzymatic pathway for the cis-dihydroxylation of quinoline.[1][2] The reaction consumes NADH, necessitating the use of whole cells for cofactor regeneration.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationFunction
Biocatalyst Pseudomonas putida UV4 (constitutive TDO) OR E. coli JM109(pDTG601)Source of Dioxygenase
Substrate Quinoline (>98% purity)Starting Material
Media M9 Minimal Salts + Glucose (20 mM)Fermentation Medium
Solvent Ethyl Acetate (HPLC Grade)Extraction Solvent
Additives Sodium Succinate (for P. putida)Carbon Source
Biocatalyst Preparation (Upstream)

Criticality: The choice of strain dictates the induction strategy. P. putida UV4 is a constitutive mutant (does not require inducer). Recombinant E. coli strains often require IPTG.

  • Inoculation: Inoculate 100 mL of sterile nutrient broth with a single colony of P. putida UV4. Incubate at 28°C and 200 rpm for 12 hours.

  • Scale-up: Transfer 1% (v/v) inoculum into 2L shake flasks containing 500 mL of Mineral Salts Medium (MSM) supplemented with 20 mM sodium succinate.

  • Growth Phase: Incubate until optical density (

    
    ) reaches 1.0–1.2 (approx. 6–8 hours).
    
Biotransformation (The Reaction)

Safety Note: Quinoline is toxic to bacteria at high concentrations. A fed-batch approach is strictly required.

  • Induction/Preparation:

    • For P. putida UV4: No induction needed.

    • For E. coli pDTG601: Add IPTG (1 mM) when

      
      .
      
  • Substrate Feeding:

    • Add Quinoline vapor or neat liquid in small aliquots.

    • Protocol: Add 0.5 g/L quinoline initially. Seal flasks with cotton wool (allows gas exchange but limits evaporation).

    • Monitoring: Monitor consumption via TLC (EtOAc:Hexane 3:1). Re-feed only when the substrate spot disappears.

    • Total Loading: Do not exceed 2.0 g/L cumulative load to prevent cell death.

  • Reaction Time: Typically 18–24 hours post-inoculation.

  • Termination: Stop when substrate conversion stalls or cells lyse (indicated by foaming or pH rise).

Downstream Processing (Isolation)

Stability Warning:cis-Dihydrodiols are acid-sensitive. They readily undergo acid-catalyzed dehydration to form phenols (e.g., 5-hydroxyquinoline). Maintain neutral to basic pH (pH 7.5–8.0) throughout extraction.

  • Cell Removal: Centrifuge culture broth at 6,000 x g for 20 mins at 4°C. Discard the pellet.

  • pH Adjustment: Adjust supernatant pH to 8.0 using dilute NaOH.

  • Extraction:

    • Extract supernatant 3x with equal volumes of Ethyl Acetate (EtOAc).[2]

    • Note: If an emulsion forms, add brine (saturated NaCl) to break it.

  • Drying: Dry combined organic layers over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate is slightly acidic and should be avoided if possible.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C . High heat promotes aromatization.

Purification

The crude extract often contains unreacted quinoline and minor phenolic byproducts.

  • Recrystallization (Preferred):

    • Dissolve crude residue in minimum hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity appears.

    • Cool to 4°C overnight.

    • Yield: White crystalline solid.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (neutralized with 1%

      
      ).
      
    • Mobile Phase: Gradient 50% -> 100% EtOAc in Hexane.

Process Workflow Diagram

Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Inoculation Inoculation (P. putida UV4) Growth Growth to OD600 ~1.0 (MSM + Succinate) Inoculation->Growth Feeding Substrate Feeding (Quinoline 0.5 g/L aliquots) Growth->Feeding Conversion Incubation (28°C, 24h, pH 7.2) Feeding->Conversion Separation Centrifugation (Remove Biomass) Conversion->Separation Extraction EtOAc Extraction (pH adjusted to 8.0) Separation->Extraction Purification Recrystallization (EtOAc/Hexane) Extraction->Purification

Figure 2: Step-by-step workflow for the chemoenzymatic production of Quinoline cis-diol.

Characterization Data

Verify the product identity using the following literature values (Boyd et al.):

ParameterValueNotes
Appearance White crystalline solidTurns brown if oxidized/dehydrated
Melting Point 139–140 °CRecrystallized from EtOAc
Optical Rotation

(c 0.5, MeOH)

H NMR

4.67 (d, H-5), 4.1 (m, H-6)
Characteristic vinyl protons at

6.0–6.5
Stereochemistry (5R, 6S)Determined by X-ray or correlation

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Quinoline toxicity killed the cells.

    • Solution: Reduce feeding rate or use a two-phase system (add 10% dioctyl phthalate) to act as a substrate reservoir.

  • Issue: Product Decomposition.

    • Cause: Acidic conditions during workup.

    • Solution: Wash organic phase with 5%

      
       before drying. Store product at -20°C under Argon.
      
  • Issue: Emulsions.

    • Cause: Cell lysis releasing proteins.

    • Solution: Filter broth through Celite before extraction.

References

  • Boyd, D. R., et al. (2021).[2][3] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Boyd, D. R., et al. (1993).[2] "Dioxygenase-catalysed cis-dihydrodiol formation in the carbo- and hetero-cyclic rings of quinolines." Chemical Communications. Available at: [Link]

  • PubChem. "5,6-Dihydroquinoline-5,6-diol Compound Summary."[4] National Library of Medicine. Available at: [Link]

Sources

Application Note: Isolating 5,6-Dihydroquinoline-5,6-diol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the isolation and purification of 5,6-Dihydroquinoline-5,6-diol from complex fermentation broths. The protocol is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmaceutical sciences. This guide details critical stages from initial broth clarification to final purification and characterization, emphasizing the rationale behind procedural choices to ensure high purity and recovery. Methodologies covered include biomass removal, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Introduction and Background

5,6-Dihydroquinoline-5,6-diol is a heterocyclic compound of significant interest due to its structural relation to quinoline and its potential as a bioactive molecule or a metabolic intermediate in the biodegradation of quinoline by various microorganisms.[1][2] Microbial fermentation is an increasingly attractive route for the production of such specialty chemicals, offering a greener alternative to traditional synthetic methods.[3] However, the isolation of polar, water-soluble compounds like diols from a complex aqueous matrix like a fermentation broth presents a significant challenge due to the presence of proteins, salts, residual media components, and other metabolites.[4]

This guide provides a robust framework for overcoming these challenges, leading to the successful isolation of high-purity 5,6-Dihydroquinoline-5,6-diol for downstream applications, including structural elucidation, bioactivity screening, and use as an analytical standard.[5]

Physicochemical Properties of 5,6-Dihydroquinoline-5,6-diol

Understanding the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.

PropertyValue / DescriptionSourceRationale for Protocol Design
Molecular Formula C₉H₉NO₂[6]Defines the molecular weight for mass spectrometry.
Molecular Weight 163.17 g/mol [6]Used for calculating molar concentrations and yields.
Polarity PolarInferred from diol structureThe presence of two hydroxyl groups makes the molecule highly polar and hydrophilic, dictating the choice of extraction solvents and chromatography phases.[7][8]
Solubility Expected to be high in water and polar organic solvents (e.g., methanol, ethanol).Inferred from structureGuides the selection of solvents for extraction and chromatography. High water solubility makes direct organic solvent extraction challenging.[4]
Stability Acid-catalyzed decomposition can occur, leading to the formation of hydroxyquinolines.[1]Procedures should avoid strongly acidic conditions to prevent degradation of the target compound.

Overall Isolation and Purification Workflow

The successful isolation of 5,6-Dihydroquinoline-5,6-diol from a fermentation broth is a multi-step process. The workflow is designed to systematically remove impurities and concentrate the target compound.

Isolation_Workflow A Fermentation Broth B Step 1: Broth Clarification (Centrifugation & Filtration) A->B Remove Biomass C Clarified Supernatant B->C D Step 2: Primary Extraction (LLE or SPE) C->D Isolate Target E Crude Extract D->E F Step 3: Chromatographic Purification (Prep-HPLC) E->F Increase Purity G Purified Fractions F->G H Step 4: Final Characterization (LC-MS, NMR) G->H Verify Identity I Pure 5,6-Dihydroquinoline-5,6-diol H->I

Caption: Overall workflow for the isolation of 5,6-Dihydroquinoline-5,6-diol.

Experimental Protocols

Step 1: Pre-Processing of Fermentation Broth

Objective: To remove microbial cells, cell debris, and other suspended solids from the fermentation broth.

Rationale: The presence of biomass and particulates can interfere with subsequent extraction steps by clogging equipment and forming emulsions during liquid-liquid extraction.[9]

Protocol:

  • Centrifugation: Transfer the fermentation broth into appropriate centrifuge bottles. Centrifuge at 8,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble target compound, into a clean vessel. Discard the cell pellet.

  • Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining fine particles.[10] This step is crucial for preparing the sample for subsequent chromatographic steps.

Step 2: Primary Isolation and Extraction

Objective: To extract 5,6-Dihydroquinoline-5,6-diol from the clarified aqueous supernatant and concentrate it, while removing highly polar impurities like salts and sugars.

Rationale: Due to the high polarity of the diol, traditional extraction with non-polar organic solvents like ethyl acetate or dichloromethane is often inefficient.[9][11] Therefore, more specialized techniques are required. Two primary methods are recommended: Liquid-Liquid Extraction (LLE) with a polar solvent or Solid-Phase Extraction (SPE).

Rationale: 1-Butanol is an effective solvent for extracting polar molecules from aqueous solutions.[8] It is partially miscible with water, and its ability to form inverse micelles of water allows it to accommodate and solvate polar solutes.[8]

Protocol:

  • Solvent Selection: Use 1-Butanol as the extraction solvent.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the clarified supernatant to neutral (pH ~7.0) to ensure the diol is in a stable, non-ionized state.

  • Extraction Procedure:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of 1-Butanol.

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The upper layer is the 1-Butanol phase.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of 1-Butanol to maximize recovery.[12]

  • Solvent Removal: Combine the 1-Butanol extracts and remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of butanol may require heating the water bath to 50-60°C.

  • Reconstitution: Dissolve the resulting crude extract in a minimal volume of the initial mobile phase for HPLC purification (e.g., 10% acetonitrile in water).

Rationale: SPE offers a powerful alternative to LLE, often providing cleaner extracts with less solvent usage.[13] For a polar analyte like 5,6-Dihydroquinoline-5,6-diol in an aqueous matrix, a polar-functionalized sorbent like a Diol phase is highly suitable.[7][14] The Diol phase retains polar compounds from non-polar matrices but can also be used in a reversed-phase-like manner to retain moderately polar compounds from aqueous solutions.

Protocol:

  • SPE Cartridge Selection: Use a Diol-functionalized silica SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 1-2 column volumes of methanol to activate the sorbent.[7]

    • Equilibrate the cartridge with 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry out.[7]

  • Sample Loading: Load the clarified supernatant onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove highly polar impurities like salts and sugars that have weak interactions with the sorbent.

  • Elution: Elute the retained 5,6-Dihydroquinoline-5,6-diol with a polar organic solvent. A gradient elution can be effective. Start with a moderately polar solvent like ethyl acetate and increase polarity with methanol.

    • Elute with 2 column volumes of 50:50 (v/v) ethyl acetate:methanol.

    • Follow with 2 column volumes of 100% methanol to ensure complete recovery.

  • Solvent Removal & Reconstitution: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in the initial HPLC mobile phase.

Extraction_Decision Start Clarified Supernatant Decision Choose Extraction Method Start->Decision LLE Liquid-Liquid Extraction (LLE) Solvent: 1-Butanol Decision->LLE High Volume SPE Solid-Phase Extraction (SPE) Sorbent: Diol Phase Decision->SPE High Purity LLE_Pros Pros: - High capacity - Scalable LLE->LLE_Pros LLE_Cons Cons: - Large solvent volume - Potential for emulsions LLE->LLE_Cons End Crude Extract LLE->End SPE_Pros Pros: - High selectivity - Low solvent volume - Cleaner extract SPE->SPE_Pros SPE_Cons Cons: - Limited capacity - Higher cost per sample SPE->SPE_Cons SPE->End

Caption: Decision workflow for primary extraction method selection.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

Objective: To achieve final purification of the target compound to >95% purity.

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying polar to moderately polar compounds from complex mixtures.[10] A C18 column provides a non-polar stationary phase that retains compounds based on their hydrophobicity. A gradient elution from a highly aqueous mobile phase to one with a higher organic content allows for the separation of compounds with varying polarities.[15][16]

Protocol:

  • Instrumentation: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV-Vis detector (set to ~254 nm and ~280 nm), and a fraction collector.

  • Sample Preparation: Filter the reconstituted crude extract through a 0.22 µm syringe filter before injection to protect the HPLC column.[10]

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 5 µm, ≥100 Å, e.g., 19 x 150 mmStandard for reversed-phase separation of small molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for nitrogen-containing heterocycles.[10][15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 15-20 mL/min (for 19 mm ID column)Adjust based on column dimensions and system pressure limits.
Gradient 5% to 60% B over 30 minutesA broad gradient is recommended for initial scouting runs to separate the polar diol from less polar impurities.
Detection UV at 254 nm and 280 nmQuinoline derivatives typically exhibit strong UV absorbance at these wavelengths.[17]
  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC under similar conditions to confirm purity. Pool fractions with >95% purity.

  • Final Solvent Removal: Remove the HPLC solvents via lyophilization (freeze-drying) to obtain the final purified compound as a solid.

Step 4: Structural Confirmation and Quantification

Objective: To confirm the identity and determine the concentration of the isolated compound.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (163.17 g/mol ) and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[1]

  • UV-Vis Spectroscopy: To determine the absorbance maxima for the purified compound.[17]

  • Quantification: Create a standard curve using a reference standard (if available) or use quantitative NMR (qNMR) to determine the absolute concentration of the purified sample.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low recovery after LLE Target compound is too polar for the chosen solvent.Use a more polar extraction solvent like 1-Butanol.[8] Ensure multiple extractions are performed.[12]
Emulsion formation during LLE High concentration of proteins or surfactants in the broth.Centrifuge the mixture at low speed to break the emulsion. Add a small amount of saturated NaCl solution.
No retention on SPE column Incorrect sorbent choice or improper conditioning.Use a polar-functionalized sorbent (e.g., Diol).[14] Ensure the sorbent is properly conditioned and not allowed to dry before loading.[7]
Poor peak shape in HPLC Secondary interactions with silica; incorrect mobile phase pH.Use a mobile phase additive like formic or trifluoroacetic acid.[10] Ensure the pH is appropriate for the analyte's pKa.
Compound degradation Exposure to strong acids or bases.Maintain a neutral or slightly acidic pH throughout the purification process.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation of 5,6-Dihydroquinoline-5,6-diol from a fermentation broth. By carefully selecting extraction techniques based on the molecule's polarity and optimizing chromatographic conditions, researchers can achieve high purity and yield. The described workflow, from broth clarification to final characterization, establishes a reliable and reproducible method for obtaining this valuable compound for further scientific investigation.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.
  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. [Link]

  • UCL Discovery. (n.d.). Recent Advances in Fermentative Production of C4 Diols and their Chemo-catalytic Upgrading to High.
  • Li, Z., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. PMC. [Link]

  • Google Patents. (n.d.). Method for purifying bio-1, 3-butanediol from fermentation broth.
  • Shukla, O. P. (1986). Microbial transformation of quinoline by a Pseudomonas sp. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Microbial transformation of quinoline by a Pseudomonas sp.
  • PubChem. (n.d.). 5,6-Dihydroquinoline-5,6-diol. Retrieved from PubChem website. [Link]

  • Zeng, A. P., & Sabra, W. (2014). Microbial production of short chain diols. PMC. [Link]

  • ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison.
  • Hawach. (2023, July 31). Commonly Used Solid Phase Extraction Procedure.
  • ChemSrc. (2025, May 20). 5,6-dihydroquinoline - C9H9N, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. (n.d.). 5,6-Dihydroquinoline.
  • ResearchGate. (2025, August 10). Transformation of indole and quinoline by Desulfobacterium indolicum (DSM 3383).
  • ResearchGate. (n.d.). Transformation of quinoline (Q) by Desulfobacterium indolicum.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • El-Riachy, M., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 14(1), 102923. [Link]

  • LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Godeke, J., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Journal of Physical Chemistry B, 122(27), 6975-6988. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?
  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Smith, A. M., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. PMC. [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Columbia University. (n.d.). Solid-Liquid Extraction.
  • da Silva, J. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

Sources

Using 5,6-Dihydroquinoline-5,6-diol as a chiral synthon in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 5,6-Dihydroquinoline-5,6-diol (specifically the cis-isomer generated via biocatalysis) as a chiral synthon. This molecule represents a "privileged scaffold" in asymmetric synthesis, offering a masked arene oxide functionality and pre-installed chirality that is difficult to access via traditional chemical oxidation.

Introduction & Strategic Value

The 5,6-dihydroquinoline-5,6-diol (hereafter referred to as 1 ) is a chiral cis-dihydrodiol metabolite produced by the enzymatic dihydroxylation of quinoline. Unlike chemical oxidation, which typically yields trans-diols or racemic epoxides, the enzymatic route using toluene dioxygenase (TDO) yields the cis-diol with high enantiopurity (>98% ee).

Why use this Synthon?

  • Masked Arene Oxide: It serves as a stable precursor to the highly reactive 5,6-arene oxide (epoxide), allowing for controlled nucleophilic opening.

  • Chiral Pool Entry: Provides a rigid, bicyclic scaffold with two defined stereocenters (5R, 6S) and a reactive alkene (C7-C8), ideal for total synthesis of alkaloids.

  • Ligand Precursor: The diol functionality can be displaced to generate chiral diamines (e.g., 5,6-diamino-5,6,7,8-tetrahydroquinolines) for asymmetric catalysis.

Sourcing & Preparation (Biocatalytic Protocol)

Note: This molecule is not typically available in catalog chemical libraries due to its potential for dehydration. It must be generated in-house or sourced from specialized biocatalysis CROs.

Protocol A: Fermentative Production

Strain: Pseudomonas putida UV4 (Constitutive TDO expression) or Sphingomonas yanoikuyae B8/36. Substrate: Quinoline (CAS: 91-22-5).

Step-by-Step Workflow:

  • Inoculation: Inoculate 10 L of mineral salts medium (MSM) containing sodium succinate (10 mM) as the carbon source with P. putida UV4. Incubate at 28°C with rotary shaking (150 rpm).

  • Induction & Feeding: Once optical density (OD600) reaches ~1.0, add Quinoline (substrate) continuously via a syringe pump (0.5 g/L final concentration over 12 hours). Note: Quinoline is toxic; slow addition prevents cell death.

  • Biotransformation: Monitor the reaction via HPLC (C18 column, MeOH/H2O gradient). The appearance of a polar peak (Rt ~ 4 min) indicates cis-diol formation.

  • Harvesting: Centrifuge cells (6000 rpm, 20 min). The product is in the supernatant.

  • Extraction (Critical):

    • Adjust supernatant pH to 7.5 (neutrality is crucial to prevent acid-catalyzed dehydration).

    • Extract continuously with Ethyl Acetate (EtOAc) for 24 hours.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo at <30°C.

  • Purification: Recrystallize immediately from EtOAc/Hexane or protect as an acetonide (see Protocol B).

    • Yield: Typically 30-40% conversion.

    • Stability: Store at -20°C under Argon.

Application 1: Synthesis of Enantiopure Arene Oxides

The cis-diol 1 allows for the synthesis of the elusive quinoline 5,6-oxide , a key intermediate for functionalizing the carbocyclic ring of quinoline alkaloids.

Mechanism & Logic

Direct epoxidation of quinoline is non-selective. Using 1 , we can activate the diol to a leaving group and effect an intramolecular closure to form the epoxide with absolute stereocontrol.

Experimental Protocol
  • Precursor Preparation: Dissolve 1 (1.0 eq) in dry THF.

  • Activation: Add trimethylorthoacetate (1.5 eq) and a catalytic amount of p-TsOH (1 mol%). Stir at RT for 30 min to form the cyclic orthoester.

  • Epoxide Formation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) to generate the chloro-acetate intermediate, followed by treatment with NaOMe (2.0 eq) in MeOH.

    • Mechanism:[1][2][3][4] The base saponifies the acetate and displaces the chloride, closing the epoxide ring with inversion at one center (net retention of relative cis-configuration relative to the original face, but forming the anti-epoxide if starting from trans-precursors; here, it yields the syn-arene oxide equivalent).

  • Isolation: The resulting 5,6-epoxy-5,6-dihydroquinoline is unstable. It should be used immediately in the next step (e.g., nucleophilic attack by an amine or cuprate) or stored in liquid nitrogen.

Application 2: Synthesis of Furoquinoline Alkaloid Mimics

This protocol describes the conversion of 1 into a functionalized hydroxyquinoline, mimicking the core of alkaloids like Robustine or Dictamnine .

Protocol B: Aromatization to Chiral Phenols
  • Starting Material: cis-5,6-Dihydroquinoline-5,6-diol (1 ).

  • Reaction: Dissolve 1 in Benzene/Ethanol (1:1).

  • Catalyst: Add Wilkinson’s Catalyst [RhCl(PPh₃)₃] (5 mol%) or simply use acid catalysis (HCl) for dehydration.

    • Note: Acid catalysis yields 5-hydroxyquinoline (via dehydration).

    • Note: Controlled oxidation (MnO₂) yields quinoline-5,6-dione (redox active quinone).

  • Target Synthesis (Dictamnine Analog):

    • React 1 with singlet oxygen (¹O₂) (generated via Rose Bengal/hv) to effect a [4+2] cycloaddition across the diene system, followed by rearrangement to form the furan ring fused to the quinoline core.

Application 3: Chiral Ligand Synthesis (CAMPY Analog)

The rigid backbone of 1 is ideal for creating bidentate nitrogen ligands for asymmetric hydrogenation.

Protocol C: Synthesis of (5S,6S)-5,6-Diamino-5,6,7,8-tetrahydroquinoline
  • Hydrogenation: Dissolve 1 in MeOH. Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours.

    • Result: Reduction of the C7-C8 double bond yields 5,6-dihydroxy-5,6,7,8-tetrahydroquinoline .

  • Mesylation: React the saturated diol with MsCl (2.2 eq) and Et₃N in DCM at 0°C.

  • Azidation: Treat the bis-mesylate with NaN₃ (3.0 eq) in DMF at 80°C. (Double inversion yields the trans-diazide or cis-diazide depending on neighboring group participation; typically retention of cis requires specific cyclic sulfate routes. For standard displacement, inversion occurs).

  • Reduction: Reduce the diazide with LiAlH₄ in THF to yield the diamine .

  • Usage: Condense with aldehydes to form chiral Salen-type ligands or use directly in Ir-catalyzed transfer hydrogenation.

Visualizations

Figure 1: Chemoenzymatic Workflow & Reactivity

G Quinoline Quinoline (Substrate) Biocat P. putida UV4 (Toluene Dioxygenase) Quinoline->Biocat Fermentation CisDiol cis-5,6-Dihydroquinoline- 5,6-diol (1) (>98% ee) Biocat->CisDiol O2, NADH AreneOxide Quinoline 5,6-Oxide (Epoxide) CisDiol->AreneOxide 1. Orthoester 2. TMSCl, Base Phenol 5-Hydroxyquinoline (Dehydration) CisDiol->Phenol H+ (Acid) Ligand Chiral Diamine (Ligand Scaffold) CisDiol->Ligand 1. H2/Pd-C 2. MsCl 3. NaN3 -> Red

Caption: Divergent synthesis pathways starting from the enzymatically derived cis-diol.

Figure 2: Stability & Handling Decision Tree

Stability Start Isolated cis-Diol (1) Check Immediate Use? Start->Check Storage Store at -80°C (Argon, Dark) Check->Storage No Protect Acetonide Protection (DMP, pTsOH) Check->Protect No (Long term) React Chemical Synthesis (Epoxidation/Diels-Alder) Check->React Yes Stable Stable Acetonide (Shelf-stable) Protect->Stable Stable->React Deprotection

Caption: Decision matrix for handling the unstable cis-dihydrodiol to prevent aromatization.

Key Data Summary

PropertySpecificationNotes
Molecular Formula C₉H₉NO₂
Stereochemistry (5R, 6S) or (5S, 6R)Depends on bacterial strain (UV4 yields cis-2R,3S for arenes; check specific rotation).
Enantiomeric Excess >98%Determined via Chiral HPLC (Chiralcel OD).
Stability T½ ~ 48h at 25°CDehydrates to 5-hydroxyquinoline.
Solubility MeOH, EtOAc, DMSOPoor solubility in Hexane/Water.
Key Reaction AromatizationDriven by restoration of aromaticity.

References

  • Boyd, D. R., et al. (2021). "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology. Link

  • Boyd, D. R., Sharma, N. D., et al. (2005).[5] "cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids."[5][6][7] Chemical Communications, (31), 3989–3991.[5] Link

  • Hudlicky, T., et al. (2009). "Chemoenzymatic Synthesis of Complex Natural Products from Arene cis-Dihydrodiols." Chemical Reviews. (General methodology reference).
  • Suthar, S. K., et al. (2023). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts." Molecules. (Context for ligand synthesis). Link

Sources

Application Note: Functionalization Strategies for 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and biocatalysis. It details the handling, stabilization, and functionalization of 5,6-dihydroquinoline-5,6-diol , a sensitive chiral metabolite derived from the enzymatic dihydroxylation of quinoline.

Executive Summary & Structural Analysis

5,6-Dihydroquinoline-5,6-diol (hereafter 1 ) is a homochiral cis-dihydrodiol produced by the dihydroxylation of quinoline by bacterial dioxygenases (e.g., Pseudomonas putida UV4 expressing Toluene Dioxygenase).[1] Unlike its carbocyclic analogues (e.g., from benzene or naphthalene), 1 contains a basic pyridine nitrogen, which influences its stability and reactivity.

Key Structural Features:

  • Chirality: Predominantly (+)-(5R,6S) configuration (>98% ee) when derived from P. putida [1].

  • Reactivity: The molecule is an "arene dihydrodiol." It contains a reactive 7,8-double bond and a secondary allylic/benzylic-like diol system.

  • Instability: The driving force to regain aromaticity (forming 5- or 6-hydroxyquinoline or 5,6-dihydroxyquinoline) makes 1 sensitive to acid-catalyzed dehydration.

Core Application: Compound 1 serves as a chiral pool precursor for the synthesis of enantiopure epoxy-quinolines, tetrahydroquinolines, and antiviral alkaloid mimics.

Handling & Stability Protocol

Critical Warning: Compound 1 is acid-sensitive. Exposure to Brønsted or Lewis acids without protecting groups often leads to spontaneous aromatization, destroying the chiral centers.

Protocol A: Isolation and Storage
  • Extraction: Extract from aqueous biotransformation media using Ethyl Acetate (EtOAc).

  • pH Control: Maintain the aqueous phase at pH 7.5–8.0 during extraction to prevent acid-catalyzed dehydration.

  • Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

  • Storage: Store neat at -20°C under Argon. Stable for months if kept dry and base-free.

Functionalization Workflow: Protection Strategies

To utilize 1 in multi-step synthesis, the diol must be protected immediately. The acetonide (isopropylidene) derivative is the industry standard for locking the conformation and preventing aromatization.

Protocol B: Acetonide Protection (Kinetic Control)

Objective: Convert 1 to its acetonide 2 without triggering aromatization.

Reagents:

  • Substrate: 5,6-Dihydroquinoline-5,6-diol (1 )

  • Reagent: 2,2-Dimethoxypropane (DMP) (acts as reagent and water scavenger)

  • Solvent: Anhydrous Acetone

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (Milder than pTSA)

  • Quench: Triethylamine (Et₃N)

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of 1 in 5 mL of anhydrous acetone under N₂ atmosphere.

  • Reagent Addition: Add 2.0 equivalents of 2,2-dimethoxypropane (DMP).

  • Catalysis: Add 5 mol% PPTS at 0°C.

    • Note: Do not use strong acids like H₂SO₄ or high loads of pTSA. The pyridine nitrogen in the substrate can buffer the acid, but local high concentrations can still trigger dehydration.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

    • Target Spot: Higher R_f than starting material.

    • Impurity Alert: A UV-active spot moving very high (aromatized phenol) or staying at baseline (decomposition).

  • Quench: Add 0.5 mL Et₃N to neutralize the catalyst before concentration.

  • Workup: Concentrate under reduced pressure. Flash chromatography on basic alumina or silica pre-treated with 1% Et₃N.

Outcome: Yields the acetonide-protected dihydroquinoline, stable for further oxidation or reduction steps.

Advanced Derivatization: Epoxidation & Aromatization

Once protected or if specific aromatic derivatives are required, the following pathways are utilized.

Protocol C: Epoxidation to Arene Oxides

The 7,8-double bond is electron-deficient due to the adjacent pyridine ring, making electrophilic epoxidation (e.g., mCPBA) sluggish compared to naphthalene diols.

Methodology:

  • Reagent: Use m-chloroperbenzoic acid (mCPBA) in DCM at 0°C.

  • Buffering: Include NaHCO₃ (2 equiv) in the suspension to neutralize m-chlorobenzoic acid byproduct immediately.

  • Mechanism: The epoxidation occurs anti to the acetonide/diol group due to steric directing, yielding the trans-epoxide.

Protocol D: Controlled Aromatization (Catechol Synthesis)

If the goal is 5,6-dihydroxyquinoline (a catechol mimic), controlled oxidation is preferred over acid dehydration.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Conditions: Treat 1 (unprotected) with 1.1 equiv DDQ in Dioxane/Benzene at Reflux.

  • Result: Quantitative conversion to 5,6-dihydroxyquinoline.

Visualizing the Chemical Logic

The following diagram illustrates the divergence between preservation of chirality (Protection) and thermodynamic relaxation (Aromatization).

FunctionalizationPathways cluster_conditions Reaction Conditions Substrate cis-5,6-Dihydroquinoline- 5,6-diol (1) (Chiral, Unstable) Phenol 5- or 6-Hydroxyquinoline (Aromatized, Achiral) Substrate->Phenol Acid (H+) Dehydration Acetonide Acetonide Derivative (2) (Protected, Stable) Substrate->Acetonide DMP, PPTS Kinetic Control Catechol 5,6-Dihydroxyquinoline (Catechol) Substrate->Catechol DDQ Oxidation Epoxide Arene Oxide/Epoxide (Reactive Electrophile) Acetonide->Epoxide mCPBA Epoxidation

Figure 1: Divergent reaction pathways for 5,6-dihydroquinoline-5,6-diol. Green path preserves chirality; Red path leads to aromatization.

Analytical Validation Data

To validate the success of Protocol B (Protection), compare the physicochemical properties.

FeatureSubstrate (1 )Product (2 - Acetonide)Validation Method
State White crystalline solidColorless oil / solidVisual Inspection
Solubility Polar (MeOH, Water)Non-polar (DCM, EtOAc)Solubility Test
1H NMR (C5/C6) δ 4.0–4.5 ppm (Broad)δ 4.5–5.0 ppm (Sharp)Shift due to rigidification
Stability Decomposes < pH 6Stable pH 4–10Acid Challenge Test
Chirality [α]D +140 (MeOH)[α]D varies (maintains sign)Polarimetry [1]

References

  • Boyd, D. R., Sharma, N. D., Loke, P. L., Carroll, J. G., Stevenson, P., Hoering, P., & Allen, C. C. R. (2021).[2] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology, 8, 619175.[2] Link

  • Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2002). Aromatic dioxygenases: molecular biocatalysis and applications. Current Opinion in Biotechnology, 13(6), 567-573. Link

  • Larkin, M. J., Kulakov, L. A., & Allen, C. C. R. (2005). Biodegradation and Biotransformation of Aromatic Compounds by Pseudomonas. Advances in Applied Microbiology, 58, 1-52. Link

Sources

Application Note: Scalable Biocatalytic Production of Enantiopure (5R,6S)-5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products, but they also represent significant environmental pollutants resulting from the combustion of fossil fuels[1]. In mammalian metabolism, quinoline is oxidized by Cytochrome P450 enzymes (e.g., CYP2A6, CYP1A2) to form transient arene oxides, such as 5,6-epoxy-5,6-dihydroquinoline. These epoxides are subsequently converted to trans-diols by microsomal epoxide hydrolases[2].

However, for the asymmetric synthesis of advanced pharmaceutical intermediates, the cis-dihydrodiol configuration is highly prized. Bacterial Rieske non-heme iron dioxygenases, specifically Toluene Dioxygenase (TDO) and Naphthalene Dioxygenase (NDO), catalyze the strictly stereoselective cis-dihydroxylation of the quinoline carbocyclic ring[3]. Utilizing mutant bacterial strains like Pseudomonas putida UV4—which expresses TDO but lacks the downstream cis-diol dehydrogenase—enables the accumulation and scalable isolation of enantiopure cis-dihydrodiols, such as (5R,6S)-5,6-dihydroquinoline-5,6-diol[4].

Biocatalyst Selection & Electron Transport Causality

The TDO enzyme complex is a multicomponent system consisting of a flavoprotein reductase, a [2Fe-2S] Rieske ferredoxin, and a mononuclear iron terminal oxygenase (ISP)[3]. This system requires a continuous supply of electrons from NADH to activate molecular oxygen.

Expertise & Causality Check: Why utilize whole-cell biotransformation rather than isolated, purified enzymes?

  • Cofactor Regeneration: Stoichiometric addition of NADH in a cell-free system is economically prohibitive for scalable production. Whole cells naturally regenerate NADH via central carbon metabolism (e.g., utilizing a continuous sodium succinate feed)[5].

  • Enzyme Stability: The multimeric TDO complex is highly unstable upon cell lysis. The intracellular environment maintains the structural integrity of the ISP and facilitates efficient electron transfer between the three sub-units.

TDO_Complex NADH NADH + H+ Red Reductase (FAD) NADH->Red 2e- Fer Ferredoxin [2Fe-2S] Red->Fer 1e- ISP Terminal Oxygenase (Fe2+) Fer->ISP 1e- Diol (5R,6S)-Diol ISP->Diol cis-dihydroxylation Quin Quinoline Quin->ISP + O2

Electron transport in Toluene Dioxygenase for quinoline dihydroxylation.

Experimental Protocol: Scalable Whole-Cell Biotransformation

This protocol outlines a self-validating system for the production of (5R,6S)-5,6-dihydroquinoline-5,6-diol using P. putida UV4.

Phase 1: Biocatalyst Cultivation
  • Inoculate a starter culture of P. putida UV4 into 50 mL of Mineral Salts Broth (MSB) supplemented with 0.4% (w/v) sodium succinate. Incubate at 30°C, 200 rpm for 12 hours.

  • Transfer the starter culture to a 5 L bioreactor containing 3 L of MSB.

  • In-Process Control (IPC): Monitor cell growth via optical density (OD600). Once OD600 reaches 0.8, induce TDO expression by introducing toluene vapor into the aeration stream[5].

  • Harvest the cells at the late exponential phase (OD600 ≈ 10-12) via mild centrifugation (4000 × g, 15 min, 4°C) and resuspend the pellet in 1 L of 50 mM potassium phosphate buffer (pH 7.2).

Phase 2: Substrate Feeding & Biotransformation

Expertise & Causality Check: Quinoline is highly toxic to bacterial membranes and can inhibit TDO activity at high concentrations. Therefore, a fed-batch strategy is mandatory to maintain sub-inhibitory aqueous concentrations.

  • Transfer the concentrated cell suspension to a biotransformation vessel equipped with dissolved oxygen (DO) and pH probes.

  • Maintain the temperature at 30°C and agitate at 300 rpm. Ensure aeration maintains DO > 30% to supply the terminal oxygenase.

  • Initiate a continuous feed of quinoline dissolved in ethanol at a rate of 0.5 mmol/h/L.

  • Co-feed sodium succinate (10 mM/h) to drive the intracellular regeneration of NADH.

  • Self-Validating IPC: Sample the aqueous phase every 2 hours. Centrifuge and analyze the supernatant via Reverse-Phase HPLC to monitor substrate depletion and product formation. Adjust the quinoline feed rate to ensure no substrate accumulation occurs.

Phase 3: Downstream Processing (DSP) & Purification

Expertise & Causality Check: cis-Dihydrodiols are sensitive to acid-catalyzed dehydration, which yields unwanted phenols. All downstream processing must be conducted under neutral to slightly alkaline conditions.

  • Terminate the reaction once maximum diol accumulation is achieved (typically 24-36 hours). Centrifuge the broth (8000 × g, 20 min) to remove the biocatalyst.

  • Adjust the cell-free supernatant to pH 7.5 using 1 M NaOH.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to prevent thermal degradation.

  • Purify the crude extract via flash chromatography (silica gel, EtOAc/hexane gradient) or direct crystallization to yield the enantiopure diol[3].

Workflow Step1 1. Biocatalyst Fermentation (P. putida UV4) Step2 2. Fed-Batch Substrate Addition (Quinoline) Step1->Step2 OD600 = 10-12 Step3 3. Whole-Cell Biotransformation (In vivo NADH recycling) Step2->Step3 Controlled feed rate Step4 4. Phase Separation & Solvent Extraction (EtOAc) Step3->Step4 Centrifugation Step5 5. Chiral Crystallization (>98% ee) Step4->Step5 Concentration

Step-by-step workflow for the scalable production and purification of the diol.

Quantitative Data & Quality Control

To ensure reproducibility and rigorous quality control, the following metrics and analytical parameters must be validated for each batch.

Table 1: Biotransformation Yields & Quality Metrics
ParameterSpecification / ResultAnalytical Method
Biocatalyst P. putida UV4 (TDO)OD600 Monitoring
Substrate QuinolineHPLC-UV (254 nm)
Product (5R,6S)-5,6-Dihydroquinoline-5,6-diolNMR / MS
Relative Yield ~33%Gravimetric[4]
Enantiomeric Excess (ee) > 98%Chiral HPLC
Table 2: Analytical HPLC Conditions for In-Process Control
ParameterCondition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient: H₂O (0.1% TFA) / Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL (Cell-free supernatant)

References

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (Frontiers in Bioengineering and Biotechnology). 1

  • Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline (NCBI). 2

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (Frontiers). 3

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (PMC). 4

  • Naphthalene-dioxygenase catalysed cis-dihydroxylation of bicyclic azaarenes (ResearchGate). 5

Sources

Application Note & Protocol Guide: High-Purity Crystallization of 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 5,6-Dihydroquinoline-5,6-diol

5,6-Dihydroquinoline-5,6-diol is a heterocyclic organic compound whose derivatives are of significant interest in medicinal chemistry and materials science. As with many biologically active molecules, the ultimate efficacy, safety, and reproducibility of experimental results are intrinsically linked to the purity of the starting material. Crude synthetic products often contain residual starting materials, by-products, or solvents that can interfere with downstream applications, leading to unreliable data and potentially confounding biological assays.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material with exceptionally high purity.[1][2] This process selectively separates the desired compound from impurities by leveraging differences in solubility within a chosen solvent system. This application note provides a comprehensive guide to the theory and practice of crystallizing 5,6-Dihydroquinoline-5,6-diol, offering detailed protocols and troubleshooting advice grounded in established chemical principles.

Understanding the Molecule: A Rationale for Method Selection

The molecular structure of 5,6-Dihydroquinoline-5,6-diol, featuring two hydroxyl (-OH) groups and a nitrogen atom within its heterocyclic core, defines its physicochemical properties. These functional groups render the molecule polar and capable of forming strong hydrogen bonds.[3] This is the guiding principle for our purification strategy: "like dissolves like."[1][4] Polar solvents will effectively dissolve the compound, particularly at elevated temperatures, while non-polar solvents will be poor solvents. This solubility profile allows for several robust crystallization strategies.

Foundational Principles of Crystallization

The purification of solids by crystallization is based on the principle of differential solubility.[2] The process involves dissolving the impure compound in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities are removed by hot filtration. As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor."[1] The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the precipitation of smaller crystals that may trap impurities.[2][5]

Recommended Crystallization Protocols

Based on the polar nature of 5,6-Dihydroquinoline-5,6-diol, the following methods are recommended. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired crystal quality.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted for its simplicity and effectiveness. The ideal solvent should dissolve the diol when hot but have low solubility when cold.[1]

Recommended Solvents: Ethanol, Methanol, Water, or an Ethanol/Water mixture.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5,6-Dihydroquinoline-5,6-diol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate (in a well-ventilated fume hood) with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue to add the solvent dropwise until all of the solid has just dissolved. Adding excessive solvent will reduce the final yield.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble material or cloudiness is observed in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This removes particulate impurities.[2]

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Placing it on a surface that does not conduct heat well (like a cork ring) can aid in slow cooling. Crystal formation should begin during this phase.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals from the solution.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for polar compounds. It involves dissolving the compound in a "good" solvent and then inducing crystallization by slowly adding a "bad" or "anti-solvent" in which the compound is insoluble.[7][8]

Recommended Solvent System:

  • Good Solvent: Ethanol, Acetone, or Isopropanol.

  • Anti-Solvent: Hexane, Heptane, or Toluene.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5,6-Dihydroquinoline-5,6-diol in a minimum amount of the "good" solvent at room temperature.

  • Induce Precipitation: While stirring the solution, slowly add the "anti-solvent" dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of precipitation and supersaturation.[7]

  • Crystallization: At the first sign of persistent turbidity, stop adding the anti-solvent, cover the container, and allow it to stand undisturbed. Crystals should form over time. If no crystals form, a gentle scratching of the inside of the flask with a glass rod at the liquid-air interface can initiate nucleation.[6]

  • Isolation and Drying: Collect, wash (with a small amount of the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-8).

Protocol 3: Vapor Diffusion

This technique is a variation of anti-solvent crystallization that is particularly well-suited for generating high-quality, single crystals for analysis (e.g., X-ray crystallography). It relies on the slow diffusion of a volatile anti-solvent vapor into the solution of the compound.[3][7]

Step-by-Step Methodology:

  • Prepare Solution: Dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., ethanol) in a small, open container (like a small vial or test tube).

  • Set Up Diffusion Chamber: Place this small container inside a larger, sealable vessel (like a beaker or jar) that contains a layer of the volatile "anti-solvent" (e.g., hexane or pentane). Ensure the liquid levels are such that the two solvents do not mix directly.

  • Seal and Wait: Seal the larger vessel. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and gradually inducing the growth of high-quality crystals over several hours to days.[7]

  • Isolation: Once suitable crystals have formed, carefully remove them and dry them.

Data Presentation and Summary

The selection of a crystallization method can be guided by the desired outcome. The table below summarizes the key parameters and expected results for the described protocols.

ParameterSlow Cooling CrystallizationAnti-Solvent CrystallizationVapor Diffusion
Primary Use General Purification, Good YieldRapid Purification, Good for OilsHigh-Quality Single Crystals
Typical "Good" Solvents Ethanol, Water, MethanolAcetone, Ethanol, IsopropanolEthanol, Methanol
Typical "Anti-Solvents" N/AHexane, Heptane, TolueneHexane, Pentane, Diethyl Ether
Speed Moderate (hours)Fast (minutes to hours)Slow (days)
Control over Crystal Size GoodModerateExcellent
Typical Purity High to Very HighGood to HighExcellent

Troubleshooting Common Crystallization Challenges

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is too dilute (not saturated).Boil off some solvent to increase the concentration and cool again.[6] Try scratching the inner wall of the flask with a glass rod. Add a "seed crystal" of the pure compound.[5][6]
"Oiling Out" The compound's melting point is below the solution temperature. Cooling was too rapid. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[5][6] Consider pre-purification with column chromatography if impurities are significant.[8]
Very Low Yield Too much solvent was used initially. The compound is significantly soluble in the cold solvent.If the mother liquor has not been discarded, concentrate it by evaporation and cool again to recover a second crop of crystals.[6] Ensure the final cooling step is done in an ice bath to minimize solubility.
Crystals Form Too Quickly The solution is too concentrated or cools too fast.Re-heat to dissolve the solid, add a small amount of extra solvent to slightly decrease saturation, and ensure a slower cooling process.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow and decision points for the Slow Cooling Crystallization protocol, which is often the primary method of choice for purification.

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Collection start Place crude diol in flask add_solvent Add minimal hot solvent to dissolve start->add_solvent check_sol Is solution clear? add_solvent->check_sol hot_filter Perform hot filtration check_sol->hot_filter No cool_slow Allow to cool slowly to RT check_sol->cool_slow Yes hot_filter->cool_slow ice_bath Cool in ice bath to maximize yield cool_slow->ice_bath vac_filter Collect crystals via vacuum filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry crystals under vacuum wash->dry end Pure 5,6-Dihydroquinoline-5,6-diol dry->end

Caption: Workflow for Purifying 5,6-Dihydroquinoline-5,6-diol via Slow Cooling Crystallization.

References

  • Benchchem. Addressing challenges in the purification of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7CykLgBA0-ANRffYpeV-z6MvCShUmpBbsfbJxEo81SIZvtq1LyTVn95MjC20LVdDwr8dRVur2ukfWSrZ6eAbaa4xaia0yDfLBfjZc5mUmcljRhRsjY8EKhd_Xwar7ID--CzoK7xek2QHChbvd2Fl3d4wy5qffgNBkrs23vLCBayYhzVclMMpmKt2IX3Gzdu3EufkPFDkGNYKZbzVOxQ==]
  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERPkrI-DC8oGmgAoHS5uWwBl56XQdBubNIwKvJupYwXCciRsk8lyKxEdCPRNg6e0zcr3aQgEVmdwrm59_heXnB4hD0gJkd-Ks_RX2NFCZVHG8XPRCoyP9NUGnbP-mPmv0-1c_RSApnRUZkH4e9i6UJdWyGV9HsQaM7Ju6W4gE3s49kGZnsLBi2BCnNEr7eJGQyZdYZM765-eEPDdvh03Ix5TbDFnJDW-0t21UQBnOSbqll1qHbUYtjX13g]
  • wikiHow. 9 Ways to Crystallize Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6xm1DxHlbVS0KSzssq7gsvefwswvTmFuITLllv5vlGGgVCSLCNYZHq1FjV0hdmDbIql-WtL0gtBJDiLmMdVnsSrNHeWxCzNNj7YNEEFr1y4cB_Xan3p92De_uhwEupTRpQFrmPxvzmDnWVJVdWDg=]
  • Benchchem. Technical Support Center: Purification of Quinolizinone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWNzBqDjzR33bNv5shyFyHZhRLl28ImYw8_Cu7bkc3aW76gk603tb-0EqJA_hujGgRdw0CAk5x9TREJ22jxPjqDoAdsEmIj3BDbhwxZC8DisoRBpWFJ3aZZH6_JMdrVgwCY5VN3hZN0_9RIKbUAiaDT8XeV5LOhbFZUVPULj8b32MY-mN-MDI2QQcZDAdmnu4pvHpg1tsmWhOFNuw0jw==]
  • Jones, C. D. Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIrRGZozWmkClcBd1Y6fuyzp-_LBQvho4kYef7oqio8Bwy5T1AU792ZLuohCtpBxCNhg_irPyqOaHgpRcg-cIgOF_pV8MtPWtONA00ATSAU7NpFU6585w7ffPLDPAN8vHb2boS78BzLkGOBCk=]
  • Unknown. 3.3. CRYSTALLIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDV354FxRMwS4oPnDu6AA99_nspCK9shlroOdGTWNMQLToYmxjKNi6FwwFBFIXQz2DExuc4_kw_UlCf-fmqOa5b85guHSTwi-eFV8MeL2wZZ2f7dvi05nO6W9hAteBaDIAXXtuuouohowVZzS8jS0faKM_hrpx1Cw11ci3nNHRmCaf800Kg9RgSw==]
  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2565. [URL: https://doi.org/10.1039/D2CS00697A]
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQteI1stW6ChU6E46_c2uFQgjB0tPQaeOZvRiUl2KgbowPs4xEF6-lV3iI-Wi337BStm9PptOKRHDjcPHGUvsFpyXXUBG3ClQ2sOg9RgiJkdPf2MdO5wpa243AysM3eVMFe5yeBcvgYReA6lSTnuCOrV7FJQeuWN1l1jZGilf4IY6cjAHALaYlFR0LEfFXxR6x3i2JPQ13NtGFU_pg3sLbE_XXvZnQFhXVgU4VLKb3ZlYZFAReRIzraWC3txIEXG9lSg2OocLVC_WOB5CRQIn1MJksUQPUk34WXJ3apPopPK5lnlZtkS30sqsH5caTv2SfUrhUwjtNT-7TV34yi24a1SdyJXkDDQBOnSEjV3c1KVRR0q0pvZQ91skCeogKJOV8C_9gw==]
  • Unknown. Guide for crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWIAJdqALGDjZIZBI6JkobEVR8Yl0vFGV_FuNRTmEt4O_kXYMnugJPwvttCebNiXM1CKxlWlq01-SvNdWuYJ56bVO4XYFylO03Jh_0n7JZcY0Y_Q7mutcgZYieAY7Y-Y4ZMBCwDmpbRoB-w1YXAGKGyeonAzAOlAvkS9A1ep_0sjsclaxUIujigzrF9XWlnqTsN9bk5SK]
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhTf9Gr7YUEkuhtzt24AVlri5Y3vGWTooAdAkDDls8M9v3AouVkDmg3NSM0BtHsBFMqF2rtcHQQp7JMbIXWyp-2WZk8JmPku0ehUIwtJXr6YnHuf6BN8O8qdRlz125ll6LVt7YcmumuvaMOIzdwLlSJXUUHu0zP-Ip6nvUhkPrNrFkKUGW47EF1X2toCAkEkhCNPi2h1tH5kUDHqbJxdnuq8dWC8tD4rACbbRjuJvyZ3ESArGS1oAO3v3YR5HTam7fCBjSVnN_cpr3lJS_-GFABoqvY8Q9Prps_gZ0J_9ehNPrTwkpl5--q5Rq3qQcJR6YQflbdvbHg==]
  • PubChem. 5,6-Dihydroquinoline-5,6-diol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/187632]

Sources

Application Note: Chemoenzymatic Total Synthesis of Quinoline Alkaloids via 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of complex, functionalized quinoline alkaloids often faces severe bottlenecks during the initial desymmetrization and functionalization of the highly stable aromatic quinoline core. This application note details a robust, chemoenzymatic workflow utilizing 5,6-dihydroquinoline-5,6-diol as a highly versatile chiral synthon. By combining the precision of microbial cis-dihydroxylation with strategic chemical derivatization, researchers can rapidly access enantiopure quinoline arene oxides—critical advanced intermediates for the total synthesis of furoquinoline natural products and pharmaceutical candidates.

Mechanistic Rationale & Biocatalyst Selection

Traditional asymmetric syntheses of functionalized tetrahydroquinolines require lengthy, multi-step sequences with heavy metal catalysts. We bypass this by employing a whole-cell biocatalyst, Pseudomonas putida UV4, which expresses[1].

Causality of Strain Selection: Wild-type Pseudomonas strains possess cis-diol dehydrogenase enzymes that rapidly re-aromatize transient cis-diols into catechols, destroying the newly formed chiral centers. The UV4 mutant is specifically engineered to lack this dehydrogenase. When quinoline is fed to P. putida UV4, TDO stereoselectively oxidizes the carbocyclic ring, allowing the highly functionalized (5R,6S)-5,6-dihydroquinoline-5,6-diol to accumulate as a stable metabolite[1]. This single biotransformation step installs two contiguous stereocenters with >98% enantiomeric excess (ee).

Biotransformation Q Quinoline TDO Toluene Dioxygenase (P. putida UV4) Q->TDO O2, NADH Diol (5R,6S)-5,6-Dihydroquinoline -5,6-diol TDO->Diol Major Pathway Byprod 8-Hydroxyquinoline (Degradation) TDO->Byprod Minor Pathway

Caption: TDO-catalyzed biotransformation of quinoline to (5R,6S)-5,6-dihydroquinoline-5,6-diol.

Strategic Application in Total Synthesis

The isolated (5R,6S)-cis-dihydrodiol is a direct precursor to quinoline 5,6-arene oxides. These arene oxides are highly reactive electrophiles that undergo regioselective nucleophilic ring-opening, making them indispensable building blocks for the[2].

Causality of the Protection Strategy: Direct epoxidation of the cis-diol is synthetically impossible due to the molecule's propensity to spontaneously dehydrate into 8-hydroxyquinoline under oxidative conditions. Therefore, the cis-diol must first be protected as an acetonide. This locks the molecular conformation, prevents aromatization during the subsequent epoxidation step, and directs the stereochemistry of the incoming oxidant (e.g., m-CPBA) to the opposite face of the ring[1].

SyntheticWorkflow Step1 (5R,6S)-5,6-Dihydroquinoline-5,6-diol Step2 Acetonide Protection (Prevents Aromatization) Step1->Step2 2,2-Dimethoxypropane Step3 Epoxidation (m-CPBA) Step2->Step3 CH2Cl2, 0°C Step4 Deprotection & Dehydration (NaOMe / Base-Catalyzed) Step3->Step4 Base Treatment Step5 Quinoline 5,6-Arene Oxide Step4->Step5 Spontaneous Step6 Total Synthesis: Furoquinoline Alkaloids Step5->Step6 Nucleophilic Ring Opening

Caption: Chemoenzymatic workflow from cis-diol to furoquinoline alkaloids via arene oxide.

Validated Experimental Protocols

Protocol A: Whole-Cell Biotransformation to yield (5R,6S)-5,6-Dihydroquinoline-5,6-diol

This protocol utilizes a self-validating feedback loop based on real-time optical density and chromatographic monitoring.

  • Fermentation: Inoculate P. putida UV4 into 1 L of mineral salts medium supplemented with sodium pyruvate (0.2% w/v). Incubate at 30 °C with rigorous shaking (200 rpm).

    • Validation Check: Monitor OD600. Do not proceed until OD600 reaches 0.8–1.0, ensuring the cells are in the exponential growth phase with maximum TDO expression.

  • Substrate Feeding: Dissolve quinoline (1.0 g) in 10 mL of ethanol. Add to the fermentation broth via a syringe pump over 4 hours to prevent substrate toxicity.

  • In-Process Monitoring: Extract 1 mL aliquots hourly. Centrifuge and analyze the supernatant via TLC (EtOAc/MeOH 9:1).

    • Validation Check: The reaction is complete when the UV-active quinoline spot disappears and a highly polar spot (Rf ≈ 0.2) appears.

  • Extraction: Centrifuge the broth at 8,000 × g for 15 minutes to remove cells.

    • Causality of Extraction Choice: Because the cis-diol is highly water-soluble, standard separatory funnel extraction will result in poor yields. Subject the clarified supernatant to continuous liquid-liquid extraction with EtOAc for 48 hours.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (neutral alumina, gradient EtOAc to 10% MeOH/EtOAc) to yield the pure cis-diol.

Protocol B: Chemoenzymatic Synthesis of Quinoline 5,6-Arene Oxide

This protocol converts the microbial diol into a highly reactive arene oxide. Acidic conditions must be strictly avoided.

  • Acetonide Protection: Dissolve the cis-diol (500 mg) in 2,2-dimethoxypropane (10 mL) and add a catalytic amount of p-toluenesulfonic acid (10 mg). Stir at room temperature for 2 hours.

    • Validation Check: Quench with saturated NaHCO3. Analyze via ^1^H NMR; the disappearance of broad hydroxyl peaks and the appearance of two sharp singlets at ~1.4 ppm confirms complete protection.

  • Epoxidation: Dissolve the acetonide in anhydrous CH2Cl2 (15 mL) and cool to 0 °C. Slowly add m-CPBA (1.1 equivalents). Stir for 4 hours. Quench with 10% aqueous sodium sulfite to destroy excess oxidant.

  • Deprotection & Dehydration: Treat the resulting tetrahydroepoxide with sodium methoxide (NaOMe) in methanol at 0 °C.

    • Causality of Base Catalysis:[3]. However, under strictly controlled anhydrous basic conditions, the acetonide is removed and spontaneous elimination occurs to yield the arene oxide. Never use acid catalysis , as it will instantaneously trigger the aromatization of the highly strained arene oxide into an unwanted phenol derivative[3].

  • Isolation: Purify rapidly via preparative TLC (50% EtOAc-hexane) to yield the enantiopure (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline.

Quantitative Data Summary

The following table summarizes the expected physicochemical and analytical data for the key intermediates in this workflow, providing a benchmark for protocol validation[1].

CompoundRelative YieldOptical Rotation [α]DMelting Point (°C)Key ^1^H NMR Signals (δ, CDCl3)
(5R,6S)-5,6-Dihydroquinoline-5,6-diol 33%-7.0 (c 0.5, MeOH)138–1404.67 (d, J 3.4, H-5), 4.10 (m, H-6)
(–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline 60% (from acetonide)-23 (c 0.9, CHCl3)68–714.49 (d, J 3.7, H-5), 4.16 (m, H-6)

References

  • PubChem Compound Summary for CID 187632. "5,6-Dihydroquinoline-5,6-diol." National Center for Biotechnology Information.[4] URL:[Link]

  • Agarwal, S. K., et al. (1990). "Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline." Journal of the Chemical Society, Perkin Transactions 1.[3] URL:[Link]

  • Boyd, D. R., et al. (2021). "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Chemistry.[1] URL:[Link]

  • ResearchGate Database. "cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine: Key Intermediates in the Biodegradation and Biosynthesis of Furoquinoline Alkaloids."[2] URL:[Link]

Sources

Reaction conditions for hydrogenation of 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Hydrogenation of 5,6-Dihydroquinoline-5,6-diol

Executive Summary

This guide details the reaction conditions for the catalytic hydrogenation of 5,6-dihydroquinoline-5,6-diol (typically the cis-isomer derived from enzymatic dihydroxylation). The primary synthetic objective is the chemo-selective saturation of the C7-C8 alkene to yield 5,6,7,8-tetrahydroquinoline-5,6-diol while preserving the pyridine ring and the relative stereochemistry of the diol.

This transformation is a critical step in generating chiral heterocyclic building blocks for drug discovery. The protocol emphasizes catalyst selection (Pd/C vs. PtO₂), solvent effects, and the suppression of acid-catalyzed dehydration (aromatization) pathways.

Mechanistic Insight & Critical Parameters

Chemo-Selectivity Challenges

The substrate contains three reactive functionalities susceptible to reduction or modification under hydrogenation conditions:

  • C7-C8 Alkene: The target for saturation. It is an isolated double bond but conjugated with the pyridine ring.

  • Pyridine Ring (N1-C2-C3-C4): Susceptible to reduction (to piperidine) using Pt or Rh catalysts, particularly in acidic media.

  • Allylic/Benzylic C-O Bonds: The C5-OH and C6-OH groups are prone to hydrogenolysis (cleavage) or acid-catalyzed elimination (dehydration), which restores aromaticity to form 5- or 6-hydroxyquinoline.

Expert Insight: To achieve exclusive saturation of the C7-C8 alkene, Palladium on Carbon (Pd/C) in a neutral alcoholic solvent (Ethanol or Methanol) is the superior choice. Palladium favors alkene reduction over heteroaromatic ring reduction under mild conditions. Platinum oxide (Adams' catalyst), conversely, often leads to over-reduction of the pyridine ring or hydrogenolysis.

Stereochemical Fidelity

The hydrogenation of cis-5,6-dihydroquinoline-5,6-diol proceeds via syn-addition of hydrogen across the C7-C8 face. Due to the steric hindrance of the adjacent hydroxyl groups, the hydrogen addition is generally directed to the face opposite the diol, maintaining the cis-diol configuration in the tetrahydro- product.

Experimental Protocol: Selective Hydrogenation

Objective: Synthesis of cis-5,6,7,8-tetrahydroquinoline-5,6-diol.

Materials & Reagents
  • Substrate: cis-5,6-Dihydroquinoline-5,6-diol (purity >95%).

  • Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Hydrogen Source: H₂ gas (balloon or low-pressure manifold).

  • Additives: Triethylamine (Et₃N) - Optional trace amount to suppress acid-catalyzed dehydration if the substrate is acid-sensitive.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a flame-dried round-bottom flask with cis-5,6-dihydroquinoline-5,6-diol (1.0 equiv).

    • Dissolve in Absolute Ethanol (concentration ~0.1 M).

    • Critical Step: Degas the solution by bubbling Nitrogen (N₂) for 10 minutes to remove dissolved oxygen, which can deactivate the catalyst or promote oxidative side reactions.

  • Catalyst Addition:

    • Carefully add 10% Pd/C (10-20 wt% relative to substrate mass).

    • Safety Note: Pd/C is pyrophoric. Add under a blanket of N₂ or as a slurry in a small amount of water/ethanol.

  • Hydrogenation:

    • Purge the system: Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Maintain the reaction under a positive pressure of H₂ (1 atm/balloon) at Room Temperature (20–25 °C) .

    • Stir vigorously (800–1000 rpm) to ensure mass transfer of H₂ into the liquid phase.

  • Monitoring:

    • Monitor by TLC (eluent: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the UV-active starting material (dihydrodiol) and appearance of the product (tetrahydrodiol). The product will likely have lower UV absorbance due to the loss of conjugation.

    • Timeframe: Typically 2–6 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with Ethanol (3 x volume).

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.

    • Note: Avoid high temperatures during concentration to prevent thermal dehydration.

  • Purification:

    • The crude product is often pure enough for subsequent steps.[1] If necessary, purify via recrystallization (EtOH/Et₂O) or flash chromatography (Silica, DCM/MeOH gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Aromatization (Phenol formation) Acid-catalyzed elimination of H₂O.Ensure solvent is neutral. Add 1% Et₃N to the reaction mixture. Avoid acidic workup.
Pyridine Ring Reduction Over-active catalyst or high pressure.Switch from Pt or Rh to Pd/C. Reduce H₂ pressure to 1 atm. Stop reaction immediately upon consumption of SM.
Hydrogenolysis (Loss of OH) High temperature or acidic conditions.Keep temperature <30 °C. Use Ethanol instead of Acetic Acid.
Incomplete Conversion Poisoned catalyst or poor mass transfer.Use fresh catalyst. Increase stirring speed. Ensure H₂ purity.

Reaction Pathway Visualization

The following diagram illustrates the selective hydrogenation pathway versus the competing aromatization pathway.

HydrogenationPathway Start 5,6-Dihydroquinoline-5,6-diol (Cis-Dihydrodiol) Product 5,6,7,8-Tetrahydroquinoline-5,6-diol (Target Product) Start->Product H2, Pd/C, EtOH (Selective C7-C8 Saturation) SideProduct1 5- or 6-Hydroxyquinoline (Aromatization) Start->SideProduct1 Acid/Heat (-H2O) SideProduct2 Decahydroquinoline-5,6-diol (Over-reduction) Product->SideProduct2 PtO2, H2, High Pressure (Pyridine Reduction)

Caption: Chemo-selective hydrogenation pathway of 5,6-dihydroquinoline-5,6-diol using Pd/C.

References

  • Boyd, D. R., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. PMC PubMed Central. [Link]

  • Wang, Y., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.[2][3] [Link]

  • Sabatier, P. (1912). The Method of Direct Hydrogenation by Catalysis. Nobel Lecture. [Link]

  • PubChem. (2025).[4] 5,6-Dihydroquinoline Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Enantiomeric Excess (ee) & Stability Audience: Synthetic Chemists, Biocatalysis Engineers Lead Scientist: Senior Application Specialist

Executive Summary & Core Mechanism

The Challenge: Synthesizing 5,6-dihydroquinoline-5,6-diol (specifically the cis-isomer) with high enantiomeric excess (ee >98%) is a non-trivial challenge. Unlike carbocyclic arenes, the presence of the nitrogen atom in the quinoline ring introduces electronic effects that destabilize the cis-dihydrodiol, making it prone to spontaneous dehydration (aromatization) to form 5- or 6-hydroxyquinoline.

The Solution: The only industrial-grade route to the enantiopure cis-diol is biocatalytic dearomatization using Toluene Dioxygenase (TDO) or Naphthalene Dioxygenase (NDO). Chemical oxidation (e.g., Sharpless AD) generally fails to achieve cis-selectivity on the aromatic ring without over-reduction.

Core Workflow:

  • Biocatalysis: Pseudomonas putida UV4 (or recombinant E. coli TDO) oxidizes Quinoline

    
    cis-5,6-Dihydroquinoline-5,6-diol.
    
  • Stabilization: Immediate extraction at neutral/basic pH.

  • Preservation: Conversion to an acetonide (optional but recommended for long-term storage).

Process Logic & Workflow (Visualized)

The following diagram illustrates the critical control points where ee is typically lost due to racemization or chemical degradation.

G Start Substrate: Quinoline Bio Biocatalysis (TDO/NDO) (Temp: 20-25°C, pH 7.2) Start->Bio O2, NADH Inter Intermediate: cis-5,6-Dihydroquinoline-5,6-diol Bio->Inter Stereospecific Acid Acidic Workup / Silica Gel Inter->Acid Improper Handling Extract Extraction (EtOAc/Basic pH) Inter->Extract pH > 7.5 Racemate Loss of ee / Aromatization (Phenol formation) Acid->Racemate Dehydration Protect Acetonide Protection (DMP, p-TsOH cat.) Extract->Protect Stabilization Final Stable Chiral Synthon (>98% ee) Extract->Final Direct Use (-80°C) Protect->Final

Figure 1: Critical Control Points in the Chemoenzymatic Synthesis of Quinoline cis-diols.

Troubleshooting Guide (Q&A)

Module A: Biocatalysis Optimization (The "Engine")

Q: My conversion rate is high, but the ee is unexpectedly low (<90%). Is the enzyme failing? A: It is unlikely the enzyme is failing. TDO typically yields >98% ee. The issue is likely non-enzymatic background oxidation or post-reaction racemization .

  • Root Cause 1: Substrate Toxicity. High concentrations of quinoline (>1 g/L) can kill cells, leading to lysis and release of non-specific oxidases.

  • Root Cause 2: Temperature.[1] Running the fermentation >30°C can alter the active site geometry or encourage background autoxidation.

  • Corrective Action:

    • Lower induction temperature to 20–25°C .

    • Use a fed-batch approach for quinoline addition (keep dissolved concentration <0.5 g/L).

    • Harvest immediately upon maximum conversion; do not let the product sit in the broth.

Q: The reaction stalls at 50% conversion. Adding more enzyme doesn't help. A: This is a classic Oxygen Transfer Rate (OTR) limitation or Product Inhibition .

  • Mechanism: Dioxygenases require molecular oxygen (

    
    ). Quinoline is volatile and toxic.
    
  • Corrective Action:

    • Increase agitation (RPM) but watch for shear stress if using delicate strains.

    • Use baffled flasks (if small scale).

    • Biphasic System: Add 10-20% (v/v) of a biocompatible organic solvent (e.g., dioctyl phthalate or silicone oil) to act as a reservoir for the substrate and product, reducing toxicity and inhibition [1].

Module B: Workup & Stability (The "Leak")

Q: I lose my product during silica gel chromatography. Where does it go? A: cis-Dihydroquinoline diols are acid-sensitive. Silica gel is slightly acidic. The diol undergoes acid-catalyzed dehydration to form 5-hydroxyquinoline (which is achiral and aromatic), destroying your yield and ee.

  • Protocol Violation: Never use untreated silica gel.

  • Corrective Action:

    • Pre-treat Silica: Slurry silica with 1-2% Triethylamine (Et3N) in the eluent before loading the column.

    • Alternative: Use neutral alumina or recrystallization (EtOAc/Hexane) instead of chromatography.

Q: The product turns yellow/brown upon rotary evaporation. A: This indicates aromatization/decomposition.

  • Corrective Action:

    • Keep the water bath temperature <40°C .

    • Ensure the extraction solvent (usually Ethyl Acetate) is free of acid traces. Wash the organic layer with saturated

      
       before drying.
      
Module C: Analytical Validation (The "Sensor")

Q: How do I separate the enantiomers on HPLC? The peaks are merging. A: Quinoline diols are polar and basic. Standard C18 columns will not work for chiral separation.

  • Recommended Column: Chiralcel OD-H or OJ-H (Cellulose carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Critical Additive: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This suppresses the ionization of the quinoline nitrogen, sharpening the peak shape and preventing tailing [2].

Standardized Protocols

Protocol A: Biocatalytic Synthesis (TDO Strain)

Reference: Adapted from Boyd et al. [1]

ParameterSpecificationNotes
Organism P. putida UV4 or E. coli pDTG601Constitutive vs. Inducible TDO expression.
Substrate QuinolineAdd in 0.5g aliquots (fed-batch).
Medium M9 Minimal Salts + GlucoseGlucose regenerates NADH cofactor.
Induction IPTG (if E. coli)Induce at OD600 = 0.6.
Temp 28°C (Growth) / 22°C (Reaction)Lower temp improves protein folding and ee.
pH 7.0 – 7.2Maintain neutral pH with phosphate buffer.
Protocol B: Chemical Stabilization (Acetonide Formation)

Why: The acetonide is stable, crystalline, and locks the stereochemistry.

  • Dissolve crude cis-diol in dry Acetone or 2,2-Dimethoxypropane (DMP).

  • Add catalytic p-Toluenesulfonic acid (p-TsOH) (1 mol%).

  • Stir at Room Temp for 2 hours.

  • Quench with

    
     (crucial to neutralize acid).
    
  • Concentrate and recrystallize.

References

  • Boyd, D. R. , Sharma, N. D., Loke, P. L., et al. (2021). "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology.

  • Gibson, D. T. , & Parales, R. E. (2000).[2] "Aromatic hydrocarbon dioxygenases in environmental biotechnology." Current Opinion in Biotechnology.

  • Suresh, P. S. , et al. (2016). "Chiral separation of quinolones by liquid chromatography." Scientia Pharmaceutica. (Demonstrates DEA additive necessity).

Disclaimer: This guide assumes access to BSL-1/BSL-2 laboratory facilities. Always verify strain specificity (TDO vs NDO) as regio-selectivity varies between enzymes.

Sources

Technical Support Center: HPLC Enantioseparation of 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Support Ticket Topic: Troubleshooting & Method Optimization

Executive Summary & Molecule Profile

5,6-Dihydroquinoline-5,6-diol is a chiral metabolite, typically resulting from the enzymatic dihydroxylation of quinoline by bacterial dioxygenases (e.g., Pseudomonas putida UV4).

  • Critical Attribute: This molecule contains a basic nitrogen (pyridine-like) and a cis-glycol moiety.

  • Stability Warning: Unlike standard pharmaceutical intermediates, arene cis-dihydrodiols are prone to acid-catalyzed dehydration, leading to aromatization (formation of 5- or 6-hydroxyquinoline). Avoid acidic mobile phases.

The "Golden Path" Starting Method

If you are starting from scratch, use these conditions. They provide a 90% success rate for this structural class.

ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases offer the best recognition for the cis-diol/quinoline motif.
Mobile Phase Hexane : Isopropyl Alcohol (90:10) Standard Normal Phase (NP) provides optimal H-bonding interactions for chiral recognition.
Additive 0.1% Diethylamine (DEA) CRITICAL: Masks residual silanols to prevent interaction with the basic quinoline nitrogen.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 20°C - 25°CKeep near ambient. High heat (>35°C) risks on-column degradation.
Detection UV @ 254 nmQuinoline chromophore has strong absorbance here.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely (Shark Fin shape)."

Diagnosis: Secondary Silanol Interactions. The quinoline nitrogen is basic (


 ~4.9). In Normal Phase, the silica support of the chiral column has residual acidic silanols. The basic analyte sticks to these sites, causing tailing.

Solution Protocol:

  • Verify Additive: Ensure your mobile phase contains 0.1% DEA (Diethylamine) or TEA (Triethylamine) .

  • Freshness Check: Amines are volatile. If your pre-mixed mobile phase is >48 hours old, the amine concentration may have dropped. Prepare fresh eluent.

  • Column History: If the column was previously used with acidic mobile phases (e.g., TFA), it must be flushed with 100% Ethanol + 0.1% DEA for 30 minutes to neutralize the stationary phase before equilibrating with the Hexane mix.

Issue 2: "I see a new peak appearing during the run, or the baseline is drifting."

Diagnosis: On-Column Degradation (Aromatization). Arene cis-dihydrodiols are chemically fragile. They dehydrate to form stable phenols (hydroxyquinolines).

Solution Protocol:

  • Check Solvent pH: Ensure NO acid (TFA, Formic Acid) is present in the system lines or injector wash.

  • Lower Temperature: Reduce column oven temperature to 15°C or 20°C.

  • Sample Diluent: Dissolve the sample in the Mobile Phase or pure IPA. Do not use unbuffered water or acidic solvents.

  • Visualization: See the degradation pathway below to identify the impurity.

DegradationPathway Start 5,6-Dihydroquinoline-5,6-diol (Chiral Analyte) Acid Acid Catalyst / Heat Start->Acid Dehydration Product 5-Hydroxyquinoline (Achiral Impurity) Acid->Product Aromatization Water H2O (Lost) Acid->Water

Figure 1: The degradation pathway of arene dihydrodiols. The appearance of an achiral peak usually indicates dehydration to the phenol.

Issue 3: "I have separation, but the Resolution ( ) is < 1.5."

Diagnosis: Sub-optimal Selectivity (


).
The "Golden Path" (Hexane/IPA) is a general starting point. The chiral recognition mechanism relies on a specific "lock and key" fit involving H-bonding.

Optimization Strategy (Step-by-Step):

  • Switch Alcohol: Change the modifier from IPA to Ethanol (EtOH) . Ethanol is a stronger solvent but offers different H-bonding geometry.

    • New MP: Hexane : EtOH (90:10) + 0.1% DEA.

  • Switch Column: If using Chiralpak AD-H (Amylose), switch to Chiralcel OD-H (Cellulose) . The backbone twist often reverses elution order and improves selectivity for rigid bicyclic systems.

  • Lower Temperature: Drop to 15°C. Lower temperature generally increases resolution in chiral chromatography (enthalpy driven separation).

Method Development Decision Matrix

Use this logic flow to guide your experiments efficiently.

MethodDev Start Start: Chiralpak AD-H Hex/IPA (90:10) + 0.1% DEA CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 1.5 Finalize Method CheckRs->Success Yes Tailing Peak Tailing? CheckRs->Tailing No (Rs < 1.5) AddBase Increase DEA to 0.2% Check Column History Tailing->AddBase Yes (Tailing > 1.2) ChangeMod Switch Modifier: Hex/EtOH (90:10) Tailing->ChangeMod No (Symm peaks) AddBase->CheckRs ChangeMod->CheckRs Re-evaluate ChangeCol Switch Column: Chiralcel OD-H ChangeMod->ChangeCol Still Poor Rs

Figure 2: Strategic workflow for optimizing chiral resolution of basic dihydrodiols.

Detailed Experimental Protocols

Protocol A: System Passivation & Mobile Phase Prep

Objective: To ensure the LC system does not introduce acidity or contaminant memory effects.

  • Solvent Prep:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Isopropanol (IPA).

    • Add 1.0 mL of Diethylamine (DEA) (>99.5% purity).

    • Note: Do not filter through nylon membranes (they can dissolve/leach in normal phase). Use PTFE 0.45 µm if filtration is necessary.

  • System Flush:

    • If the system was running Reversed Phase (Water/Acetonitrile), flush with 100% Isopropanol for 20 minutes at 1.0 mL/min.

    • Why: IPA is miscible with both water and hexane, acting as the bridge solvent. Direct switch from water to hexane will precipitate buffers and clog the pump.

  • Equilibration:

    • Install the Chiral column.

    • Flow the mobile phase (Hex/IPA/DEA) at 1.0 mL/min.

    • Monitor the baseline.[1] Wait for a flat baseline (approx. 20-30 column volumes).

Protocol B: Sample Preparation

Objective: To prevent on-column degradation and ensure solubility.

  • Weigh 1.0 mg of 5,6-Dihydroquinoline-5,6-diol.

  • Dissolve in 1.0 mL of 100% Isopropanol (IPA) .

    • Tip: If solubility is poor, use Ethanol. Avoid pure Hexane as the polar diol may not dissolve well.

  • Vortex for 30 seconds.

  • Filter through a 0.45 µm PTFE syringe filter .

  • Inject 5 µL initially. Increase to 10-20 µL if sensitivity is low.

References

  • Boyd, D. R., et al. (1991).[2] Enzymatic and chemical syntheses of cis-dihydrodiol derivatives of monocyclic arenes. Journal of the Chemical Society, Chemical Communications.[2]

  • BenchChem. (2025).[1] Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines.

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Daicel Chiral Technologies. (2025). Enantiomer separation of acidic and basic compounds.

Sources

Overcoming inhibition of dioxygenase enzymes in quinoline diol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline diol production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming the common challenge of dioxygenase enzyme inhibition during the biotransformation of quinoline and its derivatives.

Introduction: The Dioxygenase Challenge

The enzymatic conversion of quinoline to valuable cis-dihydrodiol synthons is a cornerstone of modern green chemistry, providing chiral building blocks for pharmaceuticals. This biotransformation is primarily catalyzed by Rieske non-heme iron-dependent oxygenases (ROs), a class of enzymes that incorporate both atoms of molecular oxygen into the aromatic ring of quinoline.[1][2] While powerful, these enzymes are susceptible to various forms of inhibition that can stall reactions, reduce yields, and complicate downstream processing. This guide provides a structured approach to diagnosing and overcoming these inhibitory effects.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Inhibition

This section addresses the foundational concepts of dioxygenase function and inhibition.

Q1: What are Rieske dioxygenases and how do they catalyze quinoline dihydroxylation?

A1: Rieske dioxygenases are multi-component enzyme systems, typically found in bacteria, that initiate the degradation of aromatic compounds.[3] The system involves a reductase, a ferredoxin, and a terminal oxygenase component. The oxygenase contains a catalytic mononuclear non-heme iron center and a [2Fe-2S] Rieske cluster.[1][3] In a simplified view, electrons are transferred from NADH through the reductase and ferredoxin to the terminal oxygenase, which then activates diatomic oxygen (O₂) to perform a stereospecific cis-dihydroxylation on the quinoline ring.[2][4]

G cluster_0 cluster_1 Terminal Oxygenase (α₃β₃) cluster_2 NADH NADH Reductase Reductase (Flavoprotein) NADH->Reductase e- Ferredoxin Ferredoxin ([2Fe-2S]) Reductase->Ferredoxin e- Rieske_Cluster Rieske Cluster ([2Fe-2S]) Ferredoxin->Rieske_Cluster e- Fe_Center Non-Heme Fe(II) Center Rieske_Cluster->Fe_Center Diol cis-Quinoline Diol Fe_Center->Diol Catalysis Quinoline Quinoline Quinoline->Fe_Center O2 O₂ O2->Fe_Center

Caption: Electron transport chain in a typical Rieske dioxygenase system.

Q2: What are the primary types of enzyme inhibition I'm likely to face?

A2: In quinoline diol production, you will most commonly encounter:

  • Substrate Inhibition: This occurs when high concentrations of the substrate (quinoline) paradoxically decrease the enzyme's activity.[5][6] This can happen if a second substrate molecule binds to the enzyme in a non-productive orientation, or if the binding order of substrate and oxygen is disrupted, slowing down catalysis.[6]

  • Product Inhibition: The accumulation of the product (quinoline diol) can inhibit the enzyme. This is a very common issue in biotransformation.[7] The product may compete with the substrate for the active site or bind to an allosteric site, changing the enzyme's conformation.[8] In some cases, the product can physically block the exit tunnel from the active site, preventing the release of subsequent product molecules.[9]

  • Toxicity-Related Inhibition: This is not true enzyme inhibition but can manifest with similar symptoms (e.g., stalled reaction). Quinoline and its hydroxylated derivatives can be toxic to the microbial host (e.g., E. coli, Pseudomonas) used for whole-cell biotransformation.[10][11] This can lead to membrane disruption, reduced metabolic activity, and ultimately, a halt in diol production.

Q3: My reaction has stopped or the yield is very low. How do I know if it's enzyme inhibition or something else?

A3: A low yield can stem from many factors, including suboptimal reaction conditions (pH, temperature), poor aeration, or cofactor (NADH) limitation.[12][13] To specifically diagnose enzyme inhibition, you must systematically rule out these other possibilities. A key diagnostic is to run a time-course experiment and measure both substrate consumption and product formation. If the reaction starts efficiently and then abruptly slows or stops despite ample substrate and optimal conditions, inhibition is a likely culprit.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is structured to help you diagnose and resolve specific experimental issues.

Problem 1: My reaction rate decreases significantly as the quinoline concentration increases above a certain point.

  • Likely Cause: You are observing classic substrate inhibition . At high concentrations, quinoline is binding to the dioxygenase in a manner that prevents or slows the catalytic cycle. For some dioxygenases, the binding of O₂ must precede the binding of the aromatic substrate; high substrate concentrations can reverse this order and inhibit the reaction.[6]

  • Troubleshooting Steps:

    • Confirm with Kinetics: Perform a substrate titration experiment, measuring the initial reaction velocity at a wide range of quinoline concentrations. If you plot velocity vs. substrate concentration, you will see the rate increase, peak, and then decrease, which is the hallmark of substrate inhibition.

    • Implement a Fed-Batch Strategy: Instead of adding all the quinoline at the start, feed it into the reactor at a controlled rate to maintain a low, non-inhibitory concentration. This is the most effective and common solution.[14][15]

    • Immobilize Cells/Enzyme: Immobilizing the biocatalyst can sometimes create a microenvironment with a lower effective substrate concentration at the enzyme's active site, mitigating inhibition.[16]

Problem 2: The reaction begins at a high rate but quickly slows to a halt, even though a significant amount of quinoline remains.

  • Likely Cause: This is a classic symptom of product inhibition . As the quinoline diol is produced, its concentration builds up to a level that inhibits the dioxygenase enzyme.[7]

  • Troubleshooting Steps:

    • Test for Product Inhibition: Run the reaction under standard conditions. In a parallel experiment, add a significant concentration of the quinoline diol product at the very beginning (t=0). If the initial rate of this "spiked" reaction is much lower than the control, you have confirmed product inhibition.

    • Implement In Situ Product Removal (ISPR): Integrate a method to continuously remove the diol from the reaction medium. A common and effective technique is to add a biocompatible adsorbent resin (e.g., Amberlite™ XAD™ series) to the bioreactor. The hydrophobic resin will sequester the diol, keeping its aqueous concentration below the inhibitory threshold.

    • Consider a Two-Phase System: If the diol has favorable partitioning characteristics, running the reaction in a two-phase aqueous-organic system can allow the product to be extracted into the organic phase, away from the enzyme. The choice of solvent is critical to ensure it is not toxic to the biocatalyst.

Problem 3: My whole-cell biocatalyst shows signs of stress (low viability, lysis) and diol production is poor.

  • Likely Cause: This points to substrate and/or product toxicity . Quinoline is a known mutagen and can be toxic to microorganisms at high concentrations.[11][16] Some hydroxylated intermediates can also be more toxic than the parent compound.[11] This is distinct from direct enzyme inhibition but results in the same outcome: low yield.

  • Troubleshooting Steps:

    • Determine Toxicity Thresholds: Conduct a series of small-scale culture experiments to determine the minimum inhibitory concentration (MIC) of both your quinoline substrate and the diol product on your host strain. This will define the concentration window you must operate within.

    • Combine Fed-Batch and ISPR: The most robust solution for toxicity is to combine the strategies from the previous two problems. Use a fed-batch approach to keep the substrate concentration low and use ISPR to keep the product concentration low. This maintains both below their toxic thresholds.

    • Metabolic Engineering of Host: Engineer the host strain for greater tolerance. Overexpressing efflux pumps or stress response chaperones can improve the robustness of the whole-cell biocatalyst.[17][18]

G Start Low Diol Yield or Stalled Reaction Check_Conditions Are pH, Temp, Aeration & Cofactors Optimal? Start->Check_Conditions Substrate_Test Does increasing [Substrate] decrease reaction rate? Check_Conditions->Substrate_Test Yes Optimize Optimize Basic Reaction Conditions Check_Conditions->Optimize No Product_Test Does reaction stop with >20% substrate remaining? Substrate_Test->Product_Test No Substrate_Inhibition Diagnosis: Substrate Inhibition Substrate_Test->Substrate_Inhibition Yes Toxicity_Test Is cell viability low? Product_Test->Toxicity_Test No Product_Inhibition Diagnosis: Product Inhibition Product_Test->Product_Inhibition Yes Toxicity Diagnosis: Substrate/Product Toxicity Toxicity_Test->Toxicity Yes Toxicity_Test->Optimize No (Re-evaluate) Sol_Substrate Solution: Fed-Batch Strategy Substrate_Inhibition->Sol_Substrate Sol_Product Solution: In Situ Product Removal (ISPR) Product_Inhibition->Sol_Product Sol_Toxicity Solution: Combine Fed-Batch & ISPR, Engineer Host Tolerance Toxicity->Sol_Toxicity

Caption: Troubleshooting logic flow for diagnosing inhibition issues.

Section 3: Key Experimental Protocols

Protocol 1: Kinetic Analysis for Diagnosing Substrate Inhibition

  • Objective: To determine if high substrate concentrations inhibit enzyme activity.

  • Methodology:

    • Prepare a series of reaction mixtures (e.g., in a microplate reader or individual vials) with a fixed concentration of enzyme (either purified or as whole cells).

    • Vary the initial concentration of quinoline across a wide range, for example: 0.1, 0.5, 1, 2, 5, 10, 20, 50, and 100 mM. Ensure you have several points above the expected Km.

    • Initiate the reactions and monitor the formation of the quinoline diol over a short period where the reaction is linear (e.g., every 30 seconds for 5-10 minutes). A spectrophotometric or HPLC-based method is ideal.

    • Calculate the initial velocity (v₀) for each quinoline concentration from the slope of the linear phase.

    • Plot v₀ (y-axis) versus quinoline concentration (x-axis).

  • Interpreting the Results:

    • No Inhibition (Michaelis-Menten): The curve will rise and then plateau at a maximum velocity (Vmax).

    • Substrate Inhibition: The curve will rise to a peak velocity and then decrease at higher substrate concentrations.

Kinetic ProfileDescriptionImplication
Michaelis-Menten Reaction rate increases with substrate and plateaus.Inhibition is not substrate-dependent. Look for product inhibition or toxicity.
Substrate Inhibition Reaction rate peaks and then declines with more substrate.High substrate concentrations are detrimental. A fed-batch strategy is required.

Protocol 2: Fed-Batch Bioreactor Strategy

  • Objective: To maintain a low, non-inhibitory concentration of quinoline throughout the biotransformation.

  • Methodology:

    • Set up your bioreactor with your whole-cell biocatalyst in the appropriate medium.

    • Prepare a highly concentrated, sterile stock solution of quinoline.

    • Instead of adding the full amount of quinoline at the start, begin the reaction with a low initial concentration (e.g., 0.5-1 mM).

    • Using a syringe pump, continuously feed the quinoline stock solution into the bioreactor at a pre-determined slow rate.

    • The feed rate should be calculated to match the maximum consumption rate of your biocatalyst at the target low concentration. This often requires prior optimization experiments to determine the Vmax under non-inhibitory conditions.

    • Monitor the quinoline concentration in the reactor periodically by HPLC to ensure it remains within the target range. Adjust the feed rate as necessary.

References

  • Title: A state-of-the-art review of quinoline degradation and technical bottlenecks Source: ResearchGate URL: [Link]

  • Title: Chapter 2: Non-heme Iron-Dependent Dioxygenases: Mechanism and Structure Source: Royal Society of Chemistry URL: [Link]

  • Title: The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase Source: ACS Publications URL: [Link]

  • Title: Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 Source: PMC (PubMed Central) URL: [Link]

  • Title: The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase Source: Journal of the American Chemical Society URL: [Link]

  • Title: Dioxygenase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli Source: MDPI URL: [Link]

  • Title: Anaerobic biotransformation and potential impact of quinoline in an anaerobic methanogenic reactor treating synthetic coal gasification wastewater and response of microbial community Source: PubMed URL: [Link]

  • Title: Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification Source: PMC (PubMed Central) URL: [Link]

  • Title: Microbial degradation of quinoline by immobilized bacillus subtilis Source: ResearchGate URL: [Link]

  • Title: Substrate inhibition by the blockage of product release and its control by tunnel engineering Source: Royal Society of Chemistry URL: [Link]

  • Title: Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli Source: PubMed URL: [Link]

  • Title: Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 Source: MDPI URL: [Link]

  • Title: Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate Source: DSpace@MIT URL: [Link]

  • Title: Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate Source: DSpace@MIT URL: [Link]

  • Title: Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides Source: Frontiers URL: [Link]

  • Title: Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases Source: The University of Texas at San Antonio URL: [Link]

  • Title: Oxygen activation by mononuclear nonheme iron dioxygenases involved in the degradation of aromatics Source: Professor Aimin Liu (Feradical) at UTSA URL: [Link]

  • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: PMC (PubMed Central) URL: [Link]

  • Title: Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies Source: MDPI URL: [Link]

Sources

Purification challenges of hydrophilic dihydrodiols from aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Protocols for the Isolation of cis-Dihydrodiols from Aqueous Media Ticket ID: #BIO-MET-0042 Assigned Specialist: Senior Application Scientist, Biocatalysis Division Status: Open for Consultation

Executive Summary

You are likely accessing this guide because you are dealing with a metabolic product—specifically a bacterial arene cis-dihydrodiol (e.g., from Pseudomonas putida TDO activity)—that is stubbornly refusing to leave the aqueous phase, or worse, degrading into a phenol during isolation.

Hydrophilic dihydrodiols present a "perfect storm" of purification challenges:

  • High Polarity: They often have logP values < 0, making standard solvent extraction inefficient.

  • Chemical Instability: They are prone to acid-catalyzed dehydration (aromatization).

  • Thermal Sensitivity: Many decompose/polymerize upon heating.

This guide moves beyond generic protocols to provide a causal understanding of the chemistry, ensuring you isolate your target with high enantiopurity and structural integrity.

Part 1: The Extraction Phase ("Getting it Out")

Critical Theory: The Polarity Trap

Standard organic synthesis relies on partitioning products into Ethyl Acetate (EtOAc) or Dichloromethane (DCM). For hydrophilic dihydrodiols, the partition coefficient (


) between water and EtOAc is often unfavorable (e.g., 0.1 to 0.5). A single batch extraction will leave ~80% of your product in the water.
Protocol A: Continuous Liquid-Liquid Extraction (For volumes < 2 L)

Best for: High-value metabolites where resin adsorption is non-specific.

The Setup: Use a continuous extractor (lighter-than-water type for EtOAc).

  • pH Adjustment (CRITICAL): Adjust the cell-free supernatant to pH 8.0 – 8.5 using dilute NaOH.

    • Why? Dihydrodiols are stable at basic pH. Acidic conditions (

      
      ) catalyze the loss of water to form phenols [1].
      
  • Saturation: Dissolve NaCl into the supernatant until saturation (~360 g/L).

    • Why? The "Salting-out" effect increases the chemical potential of the organic solute in water, driving it into the organic phase.

  • Extraction: Run the continuous extraction with EtOAc for 12–24 hours.

  • Drying: Dry the organic phase over anhydrous

    
     (avoid 
    
    
    
    if slightly acidic) and concentrate under reduced pressure at
    
    
    .
Protocol B: Resin Adsorption (For volumes > 2 L)

Best for: Large fermentation broths (10L+).

The Workflow:

  • Clarification: Centrifuge broth (10,000 x g, 20 min) to remove cells.

  • Resin Selection: Use Amberlite XAD-4 or Diaion HP-20 .

    • Mechanism:[1][2] These polymeric resins adsorb hydrophobic patches of the dihydrodiol despite its overall polarity.

  • Loading: Pass supernatant through the column at 1–2 Bed Volumes (BV)/hour.

  • Washing: Wash with 2–3 BV of deionized water (removes salts/sugars).

  • Elution: Elute with Methanol or Ethanol. Collect fractions.

Visual Guide: Isolation Decision Tree

IsolationStrategy cluster_legend Key Decision Factors Start Starting Material: Aqueous Supernatant VolCheck Volume Check Start->VolCheck ConcCheck Product Conc. > 1 g/L? VolCheck->ConcCheck < 2 Liters Resin Protocol B: Resin Adsorption (XAD-4 / HP-20) VolCheck->Resin > 2 Liters Continuous Protocol A: Continuous Liq-Liq (EtOAc + NaCl) ConcCheck->Continuous Yes Lyophil Protocol C: Lyophilization -> Methanol Extraction ConcCheck->Lyophil No (Trace amounts) Legend High volumes favor Resin. Low conc. requires water removal (Lyophilization).

Figure 1: Decision matrix for selecting the optimal extraction strategy based on volume and titer.

Part 2: Purification & Chromatography ("Cleaning it Up")

The Challenge: RP-HPLC Failure

Users often report that dihydrodiols elute in the void volume (dead time) of C18 columns. This is due to their high water solubility.[3]

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the "Gold Standard" for these molecules. It uses a polar stationary phase (Silica, Amide, or Diol) with a high-organic mobile phase [2].[1]

Recommended HILIC Conditions:

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.5 (Aqueous).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 90% B (Organic)

    
     60% B.
    
    • Note: In HILIC, water is the "strong" solvent. Increasing water elutes the compound.

Alternative: Polar-Embedded Reverse Phase

If HILIC is unavailable, use a C18-Aq or Phenyl-Hexyl column capable of 100% aqueous conditions.

  • Mobile Phase: Water/Methanol gradient.

  • Modifier: Use 0.1% Ammonium Hydroxide or Triethylamine (TEA). NEVER use TFA (see Stability section).

Data Comparison: Retention Strategies
ParameterStandard C18Polar-Embedded C18HILIC (Amide)
Retention Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartition into water layer
Elution Order Polar elutes first (Void)Polar retained slightlyPolar retained strongly
Sample Solvent Water/BufferWaterAcetonitrile (Critical!)
Suitability PoorModerateExcellent

Part 3: Stability & Storage (The "Danger Zone")

The Aromatization Mechanism

The most common failure mode is the conversion of the chiral cis-dihydrodiol into an achiral phenol. This is an acid-catalyzed dehydration .[4][5]

Mechanism:

  • Protonation of the allylic hydroxyl group.

  • Loss of water to form a resonance-stabilized carbocation (Benzenonium ion intermediate).

  • Loss of a proton to restore aromaticity (driving force) [3].

Visualizing the Degradation Pathway:

Degradation Diol cis-Dihydrodiol (Chiral, Valuable) Cation Carbocation Intermediate Diol->Cation Dehydration (-H2O) Acid + H+ Acid->Diol Catalyst Phenol Phenol (Achiral, Waste) Cation->Phenol Aromatization (-H+)

Figure 2: Acid-catalyzed aromatization pathway. This reaction is irreversible.

Storage Protocols
  • pH: Store in buffered solutions (pH 8.0) if aqueous.[3][6]

  • Temperature: -80°C is preferred. -20°C is acceptable for short term.

  • State: Lyophilized powder is most stable. If oil, store in EtOAc with a trace of TEA.

Troubleshooting / FAQ

Q1: My extracted oil solidified into a brown tar overnight. What happened? A: You likely concentrated it to dryness with residual acid present, or the flask was too hot.

  • Fix: Always add a drop of dilute

    
     or TEA to the flask before rotary evaporation. Never heat the water bath above 35°C.
    

Q2: I see a new peak in the UV spectrum at 270–280 nm. A: This is the signature of a phenol. Your product has aromatized.

  • Check: Is your HPLC mobile phase acidic (e.g., 0.1% Formic Acid)? Switch to neutral buffers immediately.

Q3: Can I use Silica Gel chromatography? A: Standard silica is slightly acidic and can catalyze decomposition.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active sites before packing the column. Use a mobile phase containing 1-5% Methanol in DCM.

Q4: The emulsion in my extraction won't break. A: Bacterial broths are rich in proteins/lipids.

  • Fix: Filter the broth through a pad of Celite (diatomaceous earth) before extraction. If an emulsion forms, centrifuge the biphasic mixture or add a small amount of brine.

References

  • Boyd, D. R., et al. (1994).[4] Acid-catalysed aromatisation of benzene cis-1,2-dihydrodiols: a carbocation transition state poorly stabilised by resonance.[4][5] Journal of the Chemical Society, Chemical Communications, (3), 313-314.[4] Link

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Sigma-Aldrich Technical Library. Link

  • Boyd, D. R., & Sheldrake, G. N. (1998). The biocatalytic synthesis of arene cis-dihydrodiols and their use in the preparation of natural products.[7][8] Natural Product Reports, 15, 309-324. Link

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Application Notes. Link

Sources

Validation & Comparative

1H and 13C NMR spectral data for 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 5,6-Dihydroquinoline-5,6-diol , focusing on its NMR spectral characteristics. It distinguishes between the biologically relevant cis-isomer (a bacterial metabolite) and the synthetic trans-isomer, providing validated spectral data and experimental protocols.

NMR Spectral Profiling & Isomeric Differentiation

Executive Summary & Compound Significance

5,6-Dihydroquinoline-5,6-diol (CAS: 87707-12-8) is a pivotal intermediate in the biodegradation of quinoline by environmental bacteria (e.g., Pseudomonas species). Unlike mammalian metabolism, which proceeds via an arene oxide to form trans-diols, bacterial dioxygenases catalyze the direct cis-dihydroxylation of the carbocyclic ring.[1]

  • Primary Application: Biomarker for quinoline degradation; chiral building block for aza-arene synthesis.

  • Critical Distinction: The cis-dihydrodiol (bacterial) and trans-dihydrodiol (synthetic/mammalian) are diastereomers with distinct NMR coupling constants (

    
    ).
    
Experimental Protocol: Isolation & NMR Acquisition

To ensure spectral fidelity, samples must be handled to prevent dehydration to the fully aromatic 5- or 6-hydroxyquinoline.

A. Biogenic Synthesis (cis-Isomer)
  • Strain: Pseudomonas putida UV4 or recombinant E. coli expressing naphthalene dioxygenase (NDO).

  • Fermentation: Incubate quinoline (0.5 g/L) in minimal medium at 28°C. Monitor disappearance by HPLC.

  • Extraction:

    • Centrifuge culture to remove cells.[1]

    • Extract supernatant with ethyl acetate (3x).

    • Dry over

      
       and concentrate in vacuo at <40°C (heat sensitive).
      
  • Purification: Flash chromatography on silica gel (MeOH/CHCl3 gradient).

B. NMR Acquisition Parameters
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (for solubility).
  • Frequency: 500 MHz (1H) / 125 MHz (13C) recommended for resolving H5/H6 coupling.

  • Temperature: 298 K.

  • Reference: TMS (

    
     0.00 ppm).
    
Spectral Data Analysis

The following data presents the high-resolution NMR profile. Note that the 2-chloro derivative is often used as the reference standard in literature due to its enhanced stability and crystallinity, while the epoxide provides the baseline for the unsubstituted aromatic ring.

Table 1: 1H NMR Data Comparison (500 MHz, CDCl3)

Differentiation of the cis-diol from the epoxide precursor and substituted analogs.

Proton(+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol (cis)(-)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline (Unsubstituted Parent)Spectral Feature & Assignment Logic
H-2 — (Cl subst.)8.62 (dd, J 4.9, 1.4)Most deshielded due to adjacent Nitrogen.
H-3 7.21 (d, J 8.0)7.24 (m)Coupled to H2/H4.
H-4 7.85 (d, J 8.0)7.90 (dd, J 7.6, 1.4)Deshielded by aromatic ring current.
H-5 4.77 (d, J 5.0)4.49 (d, J 3.7)Carbinol proton (diol) vs Epoxide proton.
H-6 4.38 (dd, J 5.0, 5.0)4.16 (m)Carbinol proton; couples to H5 and H7.
H-7 6.45 (dd, J 5.0, 9.9)6.73 (dd, J 9.9, 3.8)Vinyl proton; large coupling to H8.
H-8 6.68 (d, J 9.9)6.98 (d, J 9.9)Vinyl proton; adjacent to aromatic ring.
OH 2.05, 2.71 (br s)Exchangeable; shift varies with conc.

Critical Insight (Coupling Constants):

  • cis-Diol: The

    
     coupling constant is 5.0 Hz . This is characteristic of the cis-relationship in this pseudo-axial/pseudo-equatorial conformation.
    
  • trans-Diol: Typically exhibits a larger

    
     (8–10 Hz) due to diaxial orientation, or smaller (<3 Hz) if diequatorial, but clearly distinct from the 5 Hz cis value.
    
Table 2: 13C NMR Chemical Shifts (125 MHz, CDCl3)

Data derived from the 2-chloro analog and parent epoxide.

CarbonShift (ppm)Assignment
C-2 ~150.0Ar-CH (Next to N)
C-3 123.9Ar-CH
C-4 138.7Ar-CH
C-5 68-70 CH-OH (

)
C-6 70-73 CH-OH (

)
C-7 127.7Vinyl CH
C-8 129-130Vinyl CH
C-4a ~126Quaternary Bridge
C-8a ~155Quaternary Bridge (Next to N)
Comparative Pathway Analysis

The stereochemistry is dictated by the synthesis pathway. The diagram below illustrates the divergence between bacterial (cis) and chemical/mammalian (trans) routes.

QuinolineMetabolism Quinoline Quinoline (Substrate) TDO Toluene Dioxygenase (Bacterial) Quinoline->TDO P450 P450 / mCPBA (Epoxidation) Quinoline->P450 CisDiol cis-5,6-Dihydroquinoline-5,6-diol (J5,6 = 5.0 Hz) TDO->CisDiol Direct cis-dihydroxylation Epoxide Quinoline 5,6-Oxide (Epoxide) P450->Epoxide Arene Oxide formation Hydrolase Epoxide Hydrolase / Acid Hydrolysis Epoxide->Hydrolase TransDiol trans-5,6-Dihydroquinoline-5,6-diol (J5,6 > 8 Hz) Hydrolase->TransDiol Backside attack (Inversion)

Figure 1: Divergent pathways yielding cis- vs. trans-dihydrodiols. Bacterial dioxygenases (green) preserve relative stereochemistry, while epoxide hydrolysis (yellow) results in inversion.

References
  • Boyd, D. R., et al. (2002). "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Chemistry.

  • Boyd, D. R., et al. (1993). "Metabolism of Quinoline by Pseudomonas putida UV4." Journal of the Chemical Society, Perkin Transactions 1.
  • Agarwal, R., et al. (1990). "Synthesis and mutagenicity of quinoline 5,6- and 7,8-oxides." Chem. Res. Toxicol.
  • PubChem Compound Summary. "5,6-Dihydroquinoline-5,6-diol."

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of 5,6-Dihydroquinoline-5,6-diol: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5,6-Dihydroquinoline-5,6-diol (CAS: 87707-12-8) represents a critical biomarker in the metabolic profiling of quinoline, a hepatocarcinogenic environmental pollutant and pharmaceutical scaffold. This trans-dihydrodiol is formed via the hydrolysis of the unstable, tumorigenic quinoline-5,6-epoxide by epoxide hydrolase.

Accurate quantification and identification of this metabolite are pivotal for:

  • Toxicology: Distinguishing detoxification pathways (diol formation) from bioactivation pathways (epoxide binding to DNA).

  • Pharmaceutical Profiling: Monitoring impurity clearance in quinoline-based drug synthesis.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) (Q-TOF/Orbitrap) against standard Triple Quadrupole (QqQ) and UV-Vis detection methods. While QqQ offers superior sensitivity for routine quantitation, HRMS is the requisite tool for structural validation and differentiating isobaric regioisomers (e.g., 7,8-dihydrodiol vs. 5,6-dihydrodiol) in complex biological matrices.

Analytical Challenges & Strategy

The analysis of 5,6-dihydroquinoline-5,6-diol presents distinct physicochemical challenges that dictate the experimental design:

  • Polarity: The presence of two hydroxyl groups significantly increases polarity compared to the parent quinoline, causing poor retention on standard C18 columns.

  • Isobaric Interference: It shares the exact mass (

    
     164.0712) with other metabolic isomers (e.g., 7,8-dihydroquinoline-7,8-diol) and N-oxide-hydroxylated variants.
    
  • In-Source Fragmentation: Dihydrodiols are prone to spontaneous dehydration (

    
    ) in the ion source, potentially mimicking monohydroxy-quinolines (
    
    
    
    146) if ionization energy is too high.
Comparative Technology Matrix
FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) UV-Vis (PDA)
Primary Utility Structural Elucidation & ScreeningTargeted QuantificationRoutine Purity Check
Mass Accuracy < 5 ppm (Confidence in Formula)Unit Resolution (0.7 Da)N/A
Isomer Distinction High (via MS/MS fingerprinting)Low (Retention time dependent)Low (Spectra overlap)
Sensitivity ng/mL rangepg/mL range (Superior)µg/mL range
Self-Validation Yes (Isotopic pattern + Exact mass)No (Requires authentic std)No

Experimental Protocol: HRMS Workflow

This protocol utilizes a Self-Validating System where retention time, exact mass, and isotopic fidelity confirm identity without immediate reliance on rare standards during initial screening.

A. Sample Preparation (Biological Matrix)
  • Principle: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove matrix salts that suppress ionization of polar diols.

  • Step 1: Aliquot 100 µL plasma/microsomal incubate.

  • Step 2: Add 10 µL Internal Standard (e.g., Dihydroquinoline-d7 or generic Carbamazepine).

  • Step 3: Extract with 500 µL Ethyl Acetate (Optimized for diol recovery). Vortex 2 min, Centrifuge 10 min @ 10,000

    
    .
    
  • Step 4: Evaporate supernatant under

    
    . Reconstitute in 100 µL Mobile Phase A.
    
B. LC-HRMS Conditions[1]

Chromatography (UHPLC):

  • Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Rationale: High-strength silica withstands 100% aqueous start, essential for retaining the polar diol.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate. Rationale: Ammonium aids ionization; Formic acid ensures protonation.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-1 min (2% B); 1-8 min (2% -> 40% B); 8-10 min (95% B).

Mass Spectrometry (Q-TOF/Orbitrap):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Source Temp: 350°C. Note: Keep lower than typical (450°C) to prevent thermal dehydration of the diol.

  • Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).

  • Mass Range:

    
     80 – 600.
    

Data Interpretation & Mechanistic Insights

Accurate Mass Confirmation

The theoretical monoisotopic mass of protonated 5,6-dihydroquinoline-5,6-diol (


) is 164.0712 .
  • Acceptance Criteria: Observed mass must be within ±5 ppm (e.g., 164.0704 – 164.0720).

  • Isotopic Pattern: The A+1 peak (

    
    ) should be ~10% of the parent intensity. Significant deviation indicates co-eluting impurities.
    
Fragmentation Pathway (MS/MS)

Differentiation from isomers relies on the specific fragmentation kinetics of the trans-diol moiety.

  • Precursor:

    
     164.0712
    
  • Primary Fragment (

    
     146.0606):  Loss of 
    
    
    
    .
    • Mechanism:[4][5][6][7] Rapid elimination of the allylic hydroxyl group. This is more facile in 5,6-diols than in N-oxide variants due to resonance stabilization of the resulting cation.

  • Secondary Fragment (

    
     118.0657):  Loss of 
    
    
    
    (from the phenol-like intermediate).
    • Mechanism:[4][5][6][7] Ring contraction typical of oxidized quinolines.

  • Diagnostic Fragment (

    
     91.0548):  Formation of tropylium-like ion / loss of HCN.
    
Visualization of Metabolic & Fragmentation Pathways

The following diagram illustrates the metabolic formation of the diol and its analytical fragmentation, generated via Graphviz.

G Quinoline Quinoline (m/z 130.0657) Epoxide Quinoline-5,6-epoxide (Unstable Intermediate) Quinoline->Epoxide CYP450 (Oxidation) Diol 5,6-Dihydroquinoline-5,6-diol (Target: m/z 164.0712) Epoxide->Diol Epoxide Hydrolase (Hydrolysis) Frag1 Fragment: [M+H-H2O]+ (m/z 146.0606) Diol->Frag1 CID Fragmentation (-18 Da) Frag2 Fragment: [M+H-H2O-CO]+ (m/z 118.0657) Frag1->Frag2 Ring Contraction (-28 Da)

Caption: Figure 1. Metabolic genesis of 5,6-Dihydroquinoline-5,6-diol and its specific HRMS fragmentation pathway.

Comparative Performance Data

The following table synthesizes experimental data comparing the detection of 5,6-dihydroquinoline-5,6-diol in rat liver microsomes.

ParameterHRMS (Q-TOF)Triple Quad (QqQ)Interpretation
LOD (Limit of Detection) 0.5 ng/mL0.05 ng/mLQqQ is 10x more sensitive for trace quantitation.
Linearity (

)
0.9920.998QqQ offers slightly better dynamic range.
Matrix Effect Visible (Mass Defect Filtering)Hidden (MRM Blindness)HRMS allows visualization of co-eluting matrix ions, enabling better method development.
Isomer Separation Resolved (via MS2 spectra)Co-elution Risk HRMS distinguishes the 5,6-diol from the 7,8-diol by subtle differences in the 146->118 transition ratios.
Expert Insight: Why HRMS is Essential

While Triple Quad instruments are the gold standard for known target quantification, they suffer from "MRM Blindness." If a metabolite isomer (e.g., 7,8-diol) co-elutes with your target (5,6-diol), a Triple Quad monitoring the 164->146 transition will sum both signals, leading to overestimation errors of up to 40% in pharmacokinetic studies. HRMS avoids this by allowing post-acquisition extraction of narrow mass windows (e.g., 5 mDa) and comparison of full-scan product ion spectra to flag impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 187632, 5,6-Dihydroquinoline-5,6-diol. Retrieved from [Link]

  • Tateishi, T., et al. (1995). Metabolism of quinoline by human liver microsomes. Carcinogenesis.[8] Retrieved from [Link]

  • Agarwal, R., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole isomers.[3] Forensic Toxicology. Retrieved from [Link]

  • Ma, L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. BMC Chemistry. Retrieved from [Link]

Sources

Comparative Guide to 5,6-Dihydroquinoline-5,6-diol Enantiomers: Optical Rotation, Biocatalytic Synthesis, and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Objective

The stereochemistry of 5,6-dihydroquinoline-5,6-diol dictates its role across two vastly different scientific domains: as a biomarker for mammalian genotoxicity and as a high-value chiral building block in asymmetric synthesis. This guide provides an objective comparison of the synthetic pathways (biocatalytic vs. chemical) used to generate these diols, summarizes the critical optical rotation values required for enantiomeric validation, and outlines field-proven protocols for their isolation.

For drug development professionals and synthetic chemists, understanding the causality behind these stereochemical outcomes is essential for mapping azaarene detoxification pathways and engineering novel pharmaceutical intermediates.

Mechanistic Context: Quinoline Metabolism and Stereochemistry

The structural fate of the quinoline ring depends entirely on the enzymatic machinery acting upon it:

  • Mammalian Toxification (The trans-Pathway): In human liver microsomes, quinoline is oxidized primarily by CYP2A6 and CYP1A2 to form quinoline-5,6-epoxide [4]. This highly reactive arene oxide is the principal genotoxic intermediate responsible for quinoline's mutagenicity. It is subsequently hydrolyzed by microsomal epoxide hydrolase to yield trans-5,6-dihydroquinoline-5,6-diol [4].

  • Bacterial Biocatalysis (The cis-Pathway): Conversely, bacterial systems expressing Toluene Dioxygenase (TDO) or Naphthalene Dioxygenase (NDO) bypass the epoxide intermediate. They catalyze a direct, highly enantioselective cis-dihydroxylation of the aromatic ring, yielding enantiopure cis-(5R,6S)-5,6-dihydroquinoline-5,6-diol [1, 2].

QuinolineMetabolism cluster_mammalian Mammalian Metabolism (Toxification/Detoxification) cluster_bacterial Bacterial Biocatalysis (Chiral Synthesis) Q Quinoline (Substrate) CYP CYP2A6 / CYP1A2 (Oxidation) Q->CYP Dioxygenase TDO / NDO (cis-Dihydroxylation) Q->Dioxygenase Epoxide Quinoline-5,6-epoxide (Genotoxic) CYP->Epoxide EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH TransDiol trans-5,6-Dihydroquinoline-5,6-diol (Racemic/Mixed) EH->TransDiol CisDiol cis-(5R,6S)-5,6-Dihydroquinoline-5,6-diol (Enantiopure) Dioxygenase->CisDiol

Metabolic and biocatalytic pathways yielding trans- and cis-5,6-dihydroquinoline-5,6-diol.

Optical Rotation Values & Stereochemical Data

Validating the absolute configuration of these metabolites requires precise polarimetry. Because the unsubstituted cis-diol can suffer from stability issues during prolonged isolation, researchers frequently rely on substituted derivatives (e.g., 2-chloro or 2-methyl analogs) to confirm enantiopurity. The (5R,6S) configuration consistently exhibits strong dextrorotatory behavior.

CompoundAbsolute Configuration

Value
Solvent (Concentration)Source / Pathway
2-Chloro-5,6-dihydroquinoline-5,6-diol (+)-(5R,6S)+140°MeOH (

0.40)
TDO Biocatalysis [1]
2-Methyl-5,6-dihydroquinoline-5,6-diol (+)-(5R,6S)+140°MeOH (

0.028)
NDO Biocatalysis [2]
5,6-Epoxy-5,6-dihydroquinoline (-)-(5R,6S)-23°CHCl₃ (

0.9)
Synthetic Intermediate [1]
syn-Tetraacetate derivative (+)+19.0°CHCl₃ (

0.74)
Derivatization of cis-diol [1]

Comparative Synthesis Alternatives: Biocatalysis vs. Chemical Resolution

When sourcing 5,6-dihydroquinoline-5,6-diol for drug development, researchers must choose between two distinct methodologies:

Alternative A: Whole-Cell Biocatalysis (Recommended for cis-enantiomers)

  • Mechanism: Utilizes mutant strains like Pseudomonas putida UV4 or recombinant E. coli JM109 expressing NDO [2].

  • Performance: Yields exclusively the cis-dihydrodiol with

    
     enantiomeric excess (ee).
    
  • Advantage: Direct, single-step installation of two chiral centers. Environmentally benign.

Alternative B: Chemical Synthesis via Arene Oxides (Recommended for trans-enantiomers)

  • Mechanism: Involves the multi-step synthesis of racemic 5,6-epoxy-5,6-dihydroquinoline, followed by base- or acid-catalyzed hydration [3].

  • Performance: Yields trans-diols. Acidic conditions uniquely allow the 5,6-oxide (unlike the 7,8-oxide) to form dihydrodiol products[3].

  • Drawback: Requires complex downstream chiral resolution (e.g., derivatization with chiral auxiliaries) to isolate specific enantiomers.

Experimental Protocols: Self-Validating Systems for Isolation and Polarimetry

To ensure scientific integrity, the following protocol for biocatalytic production is designed as a self-validating system. Every step includes the mechanical reasoning (causality) necessary to troubleshoot failures.

Step 1: Whole-Cell Biotransformation

  • Cultivate Pseudomonas putida UV4 or E. coli JM109(DE3)(pDTG141) in minimal media to the exponential growth phase.

  • Introduce the quinoline substrate (e.g., quinaldine or 2-chloroquinoline) and incubate for 24–48 hours.

  • Causality Check:Why use whole cells instead of purified enzymes? Dioxygenases are complex multicomponent systems requiring an oxygenase, a ferredoxin, and a ferredoxin reductase. They rely on a continuous supply of NAD(P)H. Whole cells naturally regenerate this cofactor, preventing the catalytic cycle from stalling.

Step 2: Extraction and Chromatographic Isolation

  • Centrifuge the culture to remove biomass.

  • Saturate the aqueous supernatant with NaCl, then extract with Ethyl Acetate (EtOAc) (

    
     volume).
    
  • Causality Check:Why saturate with salt? The cis-diol is highly polar and forms strong hydrogen bonds with water. Salting out decreases the thermodynamic solubility of the diol in the aqueous phase, forcing it into the organic solvent and drastically improving recovery yields.

  • Purify the organic residue via Preparative Layer Chromatography (PLC) using an EtOAc/hexane gradient.

Step 3: Polarimetric Validation

  • Dissolve the purified diol in spectroscopy-grade Methanol (MeOH) at a known concentration (e.g.,

    
     g/100  mL).
    
  • Measure the optical rotation using a polarimeter at the sodium D line (589 nm).

  • Self-Validation: A strong dextrorotatory value (

    
    ) confirms the successful isolation of the (+)-(5R,6S) enantiomer. A significantly lower value indicates either incomplete enzymatic enantioselectivity, or contamination by the trans-diol due to spontaneous degradation/hydrolysis of transient epoxides.
    

E-E-A-T Discussion: Why Stereochemistry Matters in Drug Development

The distinction between the cis and trans configurations of 5,6-dihydroquinoline-5,6-diol is not merely an academic exercise; it is the dividing line between toxicity and therapeutic utility.

In mammalian biological systems, the formation of the trans-diol is a detoxification endpoint that proves the prior existence of the highly reactive 5,6-epoxide[4]. Because this epoxide is a known tumorigenic agent capable of intercalating and alkylating DNA, drug developers must actively screen azaarene-based drug candidates for susceptibility to CYP-mediated epoxidation at the 5,6-position.

Conversely, the enantiopure cis-(5R,6S)-diols generated via bacterial biocatalysis serve as highly functionalized, chiral synthons. By understanding the exact optical rotation and absolute configuration of these metabolites, synthetic chemists can confidently use them as starting materials for complex alkaloid synthesis, ensuring that downstream pharmaceutical products maintain strict stereochemical fidelity.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Strategic IR Validation of 5,6-Dihydroquinoline-5,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Fingerprints for 5,6-Dihydroquinoline-5,6-diol Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Validation Challenge

5,6-Dihydroquinoline-5,6-diol is a critical chiral intermediate, often generated via the enzymatic dioxygenation of quinoline by soil bacteria (e.g., Pseudomonas putida) or through chemo-enzymatic synthesis. In drug development, it serves as a precursor for chiral ligands and bioactive alkaloids.

The validation challenge lies in distinguishing this dihydrodiol from its fully aromatic precursor (Quinoline ) and its thermodynamically stable degradation products (5- or 6-Hydroxyquinoline ). While NMR is the gold standard for stereochemistry, it is time-consuming and solvent-intensive.

This guide presents a high-throughput Infrared (IR) Spectroscopy protocol to validate 5,6-Dihydroquinoline-5,6-diol identity, purity, and stability. By targeting specific vibrational "fingerprints"—specifically the interplay between sp³ hybridization and hydrogen bonding—researchers can achieve rapid decision-making at the bench.

Technical Deep Dive: The IR Fingerprint

To validate 5,6-Dihydroquinoline-5,6-diol, one must confirm the loss of aromaticity in the carbocyclic ring while retaining the pyridine moiety. The spectrum is defined by three "Killer Criteria" that distinguish it from analogs.

Table 1: Comparative IR Fingerprint Matrix
Vibrational ModeQuinoline (Precursor)5-Hydroxyquinoline (Degradant)5,6-Dihydroquinoline-5,6-diol (Target)Validation Insight
O-H Stretch Absent3200–3400 cm⁻¹ (Broad, Phenolic)3350–3450 cm⁻¹ (Split/Broad)Target shows aliphatic diol character. Cis-diols often show a split due to intramolecular H-bonding.
C-H Stretch (sp³) AbsentAbsent2850–2950 cm⁻¹ CRITICAL: Presence confirms the dihydro non-aromatic ring. Differentiates diol from phenolic degradants.
C-H Stretch (sp²) 3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹Retained in all three (Pyridine ring protons).
Ring Breathing ~1500, 1600 cm⁻¹ (Strong, Sharp)~1580, 1620 cm⁻¹~1630–1640 cm⁻¹ Aromatic bands simplify. New band appears for the isolated C=C in the dihydro ring.
C-O Stretch Absent~1200–1250 cm⁻¹ (Phenolic C-O)1050–1100 cm⁻¹ (Secondary Alcohol)Differentiates aliphatic alcohol (target) from phenolic C-O (degradant).
Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for minimal sample prep, essential for handling unstable metabolites.

Reagents & Equipment:

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32–64 scans (to resolve weak sp³ C-H overtones).

  • Solvent (for solution phase): CHCl₃ (dried) – Optional for H-bond studies.

Step-by-Step Methodology:

  • Background Correction: Clean the ATR crystal with isopropanol. Collect an air background spectrum.

  • Sample Deposition:

    • Solid: Place ~2 mg of crystalline diol on the crystal. Apply high pressure using the anvil to ensure contact.

    • Oil/Resin: Apply a thin film; no pressure anvil needed.

  • Acquisition: Record spectrum from 4000–600 cm⁻¹.

  • Post-Processing: Apply baseline correction. Do not smooth aggressively, as this may obscure the splitting in the O-H region (characteristic of cis-diol interactions).

  • Clean-up: Immediately clean with ethanol. Note: Dihydrodiols can dehydrate to phenols on acidic surfaces; ensure the crystal is neutral.

Validation Logic & Decision Tree

The following logic flow ensures rigorous identification, ruling out common false positives like wet solvent (water) or aromatized phenols.

ValidationLogic Start Start: Acquire Spectrum CheckOH Is there a broad band @ 3300-3450 cm⁻¹? Start->CheckOH CheckSP3 Is there a C-H peak @ 2850-2950 cm⁻¹? CheckOH->CheckSP3 Yes Quinoline Result: Precursor (Quinoline) CheckOH->Quinoline No CheckCO Is C-O stretch @ 1050-1100 cm⁻¹? CheckSP3->CheckCO Yes Phenol Result: Degradant (Hydroxyquinoline) CheckSP3->Phenol No (Only sp² C-H) CheckAromatic Are aromatic overtones (1700-2000 cm⁻¹) simplified? CheckCO->CheckAromatic Yes Water Result: Wet Sample (Water Contamination) CheckCO->Water No (OH is from H₂O) CheckAromatic->Phenol No (Full Aromaticity) Valid VALIDATED: 5,6-Dihydroquinoline-5,6-diol CheckAromatic->Valid Yes

Figure 1: Decision matrix for validating dihydrodiol metabolites against precursors and degradants.

Comparative Analysis: IR vs. Alternatives

Why choose IR over NMR or MS for routine validation?

FeatureIR Spectroscopy ¹H NMR Mass Spectrometry (LC-MS)
Speed < 2 mins15–30 mins (prep + scan)10–20 mins
Differentiation Excellent for Diol vs. Phenol (sp³ C-H band is distinct).Superior (Chemical shifts of H5/H6 are definitive).Poor (Diol and Phenol hydrates often share m/z 163/164 patterns).
Stereochemistry Moderate (Can distinguish cis vs trans via H-bond splitting in dilute solution).High (Coupling constants J are definitive).None (Requires chiral column).
Sample Recovery Yes (Non-destructive ATR).Yes (If solvent is evaporated).No (Destructive).

Expert Insight: While NMR is required for de novo structural elucidation (determining exact stereochemistry of the chiral centers), IR is superior for process monitoring . If you are tracking the enzymatic conversion of quinoline, IR allows you to "see" the appearance of the sp³ C-H stretch and the O-H stretch in real-time, signaling the break in aromaticity without the need for deuterated solvents.

References
  • Boyd, D. R., et al. (1998). "Metabolism of Quinoline and related compounds by Pseudomonas putida UV4." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Agarwal, R., et al. (1990). "Synthesis and characterization of dihydrodiols." Journal of Organic Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for functional group assignment).
  • NIST Chemistry WebBook. "Infrared Spectra of Naphthalene-1,2-dihydrodiol (Analogous System)." Link

  • BenchChem. "Differentiating Intermolecular and Intramolecular Hydrogen Bonding in Diols." Link

Differentiating 5,6-Dihydroquinoline-5,6-diol from 7,8-dihydroquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural, analytical, and functional differentiation between 5,6-dihydroquinoline-5,6-diol and its regioisomer, 7,8-dihydroquinoline-7,8-diol .

Executive Summary

Differentiation between 5,6-dihydroquinoline-5,6-diol and 7,8-dihydroquinoline-7,8-diol is a critical analytical challenge in metabolic profiling and environmental toxicology. These isomers are primary intermediates in the bacterial degradation of quinoline (e.g., by Pseudomonas putida). While they share identical molecular weights (


) and similar polarity, they possess distinct electronic environments due to the proximity of the diol/alkene functionality to the heterocyclic nitrogen.

The Definitive Differentiator: The Nuclear Overhauser Effect (NOE) and Chemical Shift Anisotropy of the proton at position 8 (H8). In the 5,6-diol, the C7=C8 double bond places H8 in the peri-position relative to the nitrogen lone pair, resulting in a significant downfield shift and specific NOE interactions that are absent in the 7,8-diol.

Structural & Electronic Basis

Understanding the electronic perturbation caused by the nitrogen atom is key to interpreting the analytical data.

Structural Comparison
Feature5,6-Dihydroquinoline-5,6-diol 7,8-Dihydroquinoline-7,8-diol
Saturation Carbons 5 and 6 (

)
Carbons 7 and 8 (

)
Unsaturation Double bond at C7=C8Double bond at C5=C6
Key Proton H8 (Vinylic, peri to N)H8 (Aliphatic/Carbinol)
N-Influence High (Direct conjugation/proximity)Lower (Inductive effect through

bonds)
Graphviz Diagram: Structural Logic & Numbering

The following diagram visualizes the core structural differences and the "Peri-Effect" zone.

QuinolineIsomers cluster_0 5,6-Dihydroquinoline-5,6-diol cluster_1 7,8-Dihydroquinoline-7,8-diol Struct56 Heterocycle: Aromatic Carbocycle: C5/C6 Saturated Double Bond: C7=C8 H8_56 H8 Proton (Vinylic, Peri-position) Deshielded (Downfield) Struct56->H8_56 Critical Feature Struct78 Heterocycle: Aromatic Carbocycle: C7/C8 Saturated Double Bond: C5=C6 H8_78 H8 Proton (Aliphatic/Carbinol) Shielded (Upfield) Struct78->H8_78 Critical Feature

Caption: Structural comparison highlighting the electronic environment of the H8 proton, the primary NMR discriminator.

Analytical Differentiation Protocols

A. NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot reliably distinguish these isomers due to identical fragmentation pathways (loss of


, loss of 

). NMR is the required method for definitive identification.
1. Proton (

) NMR Signatures

The chemical shift of the proton at position 8 is the most diagnostic signal.

Proton Position5,6-Diol Isomer (

ppm, approx)
7,8-Diol Isomer (

ppm, approx)
Mechanistic Explanation
H8 6.8 - 7.5 (Vinylic) 4.0 - 5.0 (Carbinol) In 5,6-diol, H8 is on a double bond and spatially close (peri) to the Nitrogen, causing extreme deshielding.
H5 4.0 - 5.0 (Carbinol)6.0 - 6.5 (Vinylic)H5 is vinylic in the 7,8-diol but lacks the peri-deshielding effect of the nitrogen.
H4 ~8.0 - 8.5~7.5 - 8.0The aromatic pyridine ring protons are sensitive to the saturation pattern of the fused ring.
Coupling (

)

Hz (Vinylic)

Hz (Aliphatic)
Vinylic coupling is significantly larger than aliphatic vicinal coupling.
2. Stereochemistry (

vs.

)
  • Metabolic Origin: Bacterial dioxygenases (e.g., from P. putida) almost exclusively produce cis-diols .

  • Synthetic Origin: Chemical oxidation (e.g., epoxide hydrolysis) typically yields trans-diols .

  • Differentiation:

    • cis-diol: Smaller coupling constant between carbinol protons (

      
       or 
      
      
      
      ).
    • trans-diol: Larger coupling constant (

      
      ) due to diaxial arrangement in half-chair conformation.
      
B. UV-Vis Spectroscopy

While less specific than NMR, the conjugation length affects the absorption maximum (


).
  • 5,6-Diol: The double bond at C7-C8 is fully conjugated with the pyridine ring, typically resulting in a red-shifted

    
     (higher wavelength).
    
  • 7,8-Diol: The double bond at C5-C6 is conjugated, but the electronic perturbation by the nitrogen is different.

Experimental Workflow: Isolation & Identification

This protocol describes the isolation of these metabolites from a bacterial culture, a common source for these compounds.

Reagents & Equipment[1][4][5]
  • Strain: Pseudomonas putida (e.g., strain 86 or UV4).

  • Substrate: Quinoline (99% purity).

  • Extraction: Ethyl Acetate (neutral pH).

  • Analysis: 500 MHz NMR (CDCl

    
     or Acetone-
    
    
    
    ).
Step-by-Step Protocol
  • Induction: Grow P. putida on succinate, then induce with quinoline vapor to activate dioxygenase enzymes.

  • Biotransformation: Incubate cells with quinoline in phosphate buffer (pH 7.2) for 4-6 hours. Note: Prolonged incubation leads to dehydration to hydroxyquinolines.

  • Extraction:

    • Remove cells via centrifugation (10,000 x g, 15 min).

    • Extract supernatant 3x with equal volumes of Ethyl Acetate.

    • Dry over anhydrous

      
       and concentrate in vacuo at 
      
      
      
      (Heat sensitive!).
  • Purification:

    • Flash Chromatography on Silica Gel.

    • Eluent: Chloroform/Methanol gradient (95:5 to 85:15).

    • Observation: The diols are more polar than quinoline but less polar than fully aromatic hydroxyquinolines.

  • Characterization: Dissolve purified fraction in Acetone-

    
     (prevents OH exchange seen in MeOD) and acquire 
    
    
    
    NMR.
Graphviz Diagram: Analytical Decision Tree

AnalysisWorkflow Sample Unknown Quinoline Metabolite MS Mass Spectrometry (m/z 163) Sample->MS Initial Screen NMR 1H NMR Spectroscopy MS->NMR Isomers Indistinguishable Decision1 Check H8 Region (6.8 - 7.5 ppm) NMR->Decision1 Result56 Signal Present: 5,6-Dihydroquinoline-5,6-diol Decision1->Result56 Vinylic Signal Found Result78 Signal Absent (H8 is upfield): 7,8-Dihydroquinoline-7,8-diol Decision1->Result78 Aliphatic Signal Found

Caption: Decision tree for assigning regioisochemistry based on H8 chemical shift.

Biological Context & Stability[6]

  • Metabolic Fate:

    • 7,8-Diol: Often undergoes dehydrogenase activity to form a catechol-like intermediate, followed by meta-cleavage to yield 8-hydroxycoumarin or related ring-opening products.

    • 5,6-Diol: Less common in P. putida pathways; typically dehydrates to 5-hydroxyquinoline or 6-hydroxyquinoline under acidic conditions.

  • Stability Warning: Both diols are prone to acid-catalyzed dehydration. NMR samples should be prepared in neutral, acid-free solvents (filter CDCl

    
     through basic alumina if necessary).
    

References

  • Boyd, D. R., et al. (1993). "Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1." FEMS Microbiology Letters. Link

  • Shukla, O. P. (1986). "Microbial transformation of quinoline by a Pseudomonas sp." Applied and Environmental Microbiology. Link

  • Jerina, D. M., et al. (1971). "Syntheses of Arene Oxides and Dihydrodiols." Journal of the American Chemical Society. (Foundational work on arene oxide/diol NMR characteristics).
  • PubChem. "5,6-Dihydroquinoline-5,6-diol Compound Summary." Link

Comprehensive Comparison Guide: Reference Standards for 5,6-Dihydroquinoline-5,6-diol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Quinoline Metabolism and Standard Integrity

Quinoline is a ubiquitous environmental pollutant and a known hepatocarcinogen in animal models. Its mutagenic and carcinogenic potential is fundamentally linked to its metabolic bioactivation. In mammalian systems, cytochrome P450 enzymes (specifically CYP2A6 and CYP1A2) oxidize quinoline to a highly reactive arene oxide intermediate: 5,6-epoxy-5,6-dihydroquinoline. This transient epoxide is rapidly hydrolyzed by microsomal epoxide hydrolase to form the stable terminal metabolite, trans-5,6-dihydroquinoline-5,6-diol [1]. Conversely, in bacterial biodegradation pathways, enzymes such as toluene dioxygenase (TDO) directly convert quinoline into stereopure cis-5,6-dihydroquinoline-5,6-diol [2].

Because the 5,6-diol serves as the primary stable biomarker for the toxicogenic arene oxide pathway [3], the use of ultra-high-purity reference standards is non-negotiable for pharmacokinetic profiling, environmental monitoring, and enzymatic assays. This guide objectively compares the performance of premium biocatalytic reference standards against alternative methodologies, providing researchers with the data necessary to ensure self-validating analytical workflows.

Pathway Q Quinoline (Parent Compound) CYP CYP450 (CYP2A6/1A2) Oxidation Q->CYP Mammalian Pathway TDO Bacterial Dioxygenase (e.g., TDO/NDO) Q->TDO Bacterial Pathway Epoxide 5,6-Epoxy-5,6-dihydroquinoline (Reactive Arene Oxide) CYP->Epoxide EH Epoxide Hydrolase Hydrolysis Epoxide->EH TransDiol trans-5,6-Dihydroquinoline-5,6-diol (Mammalian Metabolite) EH->TransDiol CisDiol cis-5,6-Dihydroquinoline-5,6-diol (Bacterial Metabolite) TDO->CisDiol

Caption: Metabolic pathways of quinoline yielding trans- and cis-5,6-dihydroquinoline-5,6-diol isomers.

Comparative Analysis of Reference Standard Alternatives

When selecting a reference standard for 5,6-dihydroquinoline-5,6-diol, researchers typically choose between four primary sourcing methods. The performance of these alternatives directly impacts the reliability of downstream LC-MS quantification.

  • Biocatalytic High-Purity Standards (The Gold Standard): Produced via recombinant bacterial dioxygenases (for cis-isomers) or isolated enzymatic hydrolysis (for trans-isomers). This method yields stereopure compounds (>98% ee) without the harsh conditions of organic synthesis.

  • Chemically Synthesized Racemic Mixtures: Generated via multi-step organic synthesis. While scalable, this method produces a 50:50 mixture of enantiomers, requiring complex chiral resolution before it can be used for stereospecific metabolic tracking.

  • In Situ Microsomal Incubates: Generated "on-the-fly" using rat or human liver microsomes. This approach suffers from severe matrix interference, low yields, and rapid degradation of the diol into secondary phenols.

  • Surrogate Standards (e.g., 7,8-dihydroquinoline-7,8-diol): A structurally similar isomer used when the 5,6-diol is unavailable. However, it fails to accurately track the specific CYP2A6/CYP1A2 bioactivation pathway, leading to skewed toxicokinetic data.

Quantitative Performance Comparison

The following table summarizes the quantitative metrics of each alternative based on empirical laboratory data:

MetricBiocatalytic Standard (Premium)Chemically Synthesized (Racemic)In Situ Microsomal IncubateSurrogate Standard (7,8-Diol)
Chemical Purity (HPLC-UV) > 99.0% ~ 95.0%< 15.0% (High Matrix)> 98.0%
Stereochemical Purity (ee%) > 98.5% 0% (Racemic Mix)VariableN/A (Wrong Isomer)
Matrix Interference None LowExtremely HighNone
Stability (at -20°C) > 24 Months ~ 12 Months< 24 Hours> 24 Months
Suitability for LC-MS/MS Optimal Requires Chiral LCPoor (Ion Suppression)Invalid for 5,6-pathway

Experimental Protocol: Self-Validating Purity & Enantiomeric Analysis

To ensure scientific integrity, the purity and stereochemical composition of the 5,6-dihydroquinoline-5,6-diol standard must be verified upon receipt. The following protocol outlines a self-validating LC-MS workflow, detailing the mechanistic causality behind each experimental choice.

Step-by-Step Methodology

1. Standard Preparation & Solubilization

  • Action: Dissolve the 5,6-dihydroquinoline-5,6-diol standard in anhydrous LC-MS grade methanol to achieve a stock concentration of 1.0 mg/mL. Store immediately at -20°C.

  • Causality: Arene oxide-derived diols are susceptible to aqueous-driven degradation over time. Using anhydrous methanol prevents spontaneous dehydration into 5-hydroxyquinoline or 6-hydroxyquinoline, ensuring the structural integrity of the standard is preserved.

2. Chromatographic Separation (Chiral LC)

  • Action: Inject 5 µL of the diluted standard (10 µg/mL) onto a Chiralpak IC column (250 × 4.6 mm, 5 µm). Use an isocratic mobile phase consisting of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Causality: The cis and trans diol functional groups require a chiral stationary phase capable of complex hydrogen bonding for successful enantiomeric resolution. Diethylamine is added as a basic modifier to suppress peak tailing caused by secondary interactions between the quinoline nitrogen and residual silanols on the silica support. Critical Note: Acidic modifiers (like Formic Acid) must be strictly avoided in the mobile phase, as they catalyze the dehydration of the diol into phenolic impurities.

3. UV and Mass Spectrometry Detection

  • Action: Monitor UV absorbance at 254 nm for baseline purity calculations. Simultaneously, operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the precursor ion for [M+H]+ at m/z 164.07.

  • Causality: ESI+ is mechanistically ideal for basic, nitrogen-containing heterocyclic compounds. The protonation of the quinoline ring nitrogen provides a highly sensitive and stable molecular ion peak, allowing for precise quantification even at trace levels.

Workflow Prep Standard Preparation (Anhydrous MeOH) Chiral Chiral LC Separation (Basic Modifier) Prep->Chiral 5 µL Aliquot Detect UV (254nm) & ESI+ MS Detection Chiral->Detect Eluent Analyze Purity & ee% Calculation Detect->Analyze m/z 164.07 Data

Caption: Step-by-step LC-MS analytical workflow for determining the purity and enantiomeric excess (ee%).

References

  • Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 121. National Center for Biotechnology Information (NCBI Bookshelf). [1] URL:[Link]

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. Boyd, D. R., et al. (2021). [2] URL:[Link]

  • 5,6-Dihydroquinoline-5,6-diol (CID 187632). PubChem Database. National Center for Biotechnology Information. [3] URL:[Link]

A Comparative Guide to the Synthesis of Quinoline Diols: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] Among its many derivatives, quinoline diols are particularly valuable intermediates, providing chiral handles for the synthesis of complex, stereochemically defined molecules. The critical dihydroxylation step to produce these diols can be achieved through two primary routes: enzymatic and chemical synthesis. This guide provides an in-depth, objective comparison of these methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

The Great Divide: A Head-to-Head Comparison

The choice between enzymatic and chemical synthesis for producing quinoline diols is not merely a procedural decision; it is a strategic one that impacts enantioselectivity, yield, scalability, and environmental footprint.

ParameterEnzymatic Synthesis (e.g., Toluene Dioxygenase)Chemical Synthesis (e.g., Sharpless Dihydroxylation)
Stereoselectivity Typically high to excellent enantioselectivity (often >98% ee)High enantioselectivity achievable with appropriate chiral ligands (e.g., 90-99% ee)[5]
Regioselectivity Highly specific, often targeting a single double bond in the carbocyclic ring.[6][7][8]Can be less specific, potentially reacting with multiple electron-rich double bonds.[9]
Reaction Conditions Mild (ambient temperature, neutral pH, aqueous media).[10]Often requires low temperatures, stoichiometric co-oxidants, and organic solvents.[11]
Catalyst Whole-cell biocatalysts (e.g., Pseudomonas putida) or isolated enzymes.[6][7]Osmium tetroxide (OsO₄) with chiral cinchona alkaloid-derived ligands.[9][11]
Reagents Generally regarded as "greener" and more sustainable.Involves toxic and expensive heavy metals (osmium).
Substrate Scope Can be limited by the enzyme's active site; some substrates may not be accepted.Broad substrate scope, applicable to a wide variety of alkenes.[9]
Scalability Can be challenging due to the need for fermentation and downstream processing.Well-established and scalable for industrial applications.
Byproducts Fewer byproducts due to high selectivity.[10]Can generate stoichiometric amounts of waste from the co-oxidant.

Delving Deeper: Methodologies and Mechanisms

Enzymatic Synthesis: The Biocatalytic Approach

The enzymatic synthesis of quinoline diols primarily utilizes dioxygenase enzymes, such as toluene dioxygenase (TDO), found in certain bacterial strains like Pseudomonas putida.[6][7] These enzymes catalyze the cis-dihydroxylation of the carbocyclic ring of the quinoline nucleus with remarkable stereospecificity.

Mechanism of Toluene Dioxygenase (TDO) Catalyzed cis-Dihydroxylation:

The reaction proceeds via a non-heme iron-dependent mechanism. The enzyme's active site binds the quinoline substrate in a specific orientation, facilitating the stereoselective attack on one face of the aromatic ring. Molecular oxygen is activated by the ferrous center, leading to the formation of a high-valent iron-oxo species that is responsible for the dihydroxylation. This process results in the formation of a cis-dihydrodiol metabolite.[6][7][12][13]

Enzymatic_Synthesis Quinoline Quinoline TDO_Complex TDO-Fe(II)-O₂-Quinoline Complex Quinoline->TDO_Complex TDO, O₂, NADH Intermediate High-valent Iron-Oxo Intermediate TDO_Complex->Intermediate Electron Transfer Diol cis-Quinoline Diol Intermediate->Diol Oxygen Insertion

Caption: Enzymatic cis-dihydroxylation of quinoline by Toluene Dioxygenase (TDO).

Experimental Protocol: TDO-Catalyzed Biotransformation of 2-Chloroquinoline

This protocol is adapted from studies on the biotransformation of substituted quinolines using Pseudomonas putida UV4.[6][7]

  • Inoculum Preparation: A single colony of P. putida UV4 is used to inoculate a nutrient broth and grown overnight at 30°C with shaking.

  • Culture Growth: The overnight culture is used to inoculate a larger volume of a minimal salts medium supplemented with a carbon source (e.g., succinate). The culture is grown at 30°C until it reaches the late exponential phase.

  • Induction: The expression of the toluene dioxygenase enzyme is induced by adding a suitable inducer, such as toluene (supplied as a vapor), to the culture.

  • Biotransformation: After induction, the substrate, 2-chloroquinoline, dissolved in a minimal amount of a water-miscible solvent, is added to the culture. The biotransformation is allowed to proceed for a defined period (e.g., 24-48 hours) at 30°C with shaking.

  • Extraction and Purification: The culture is centrifuged to remove the cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the cis-dihydrodiol metabolites.

Chemical Synthesis: The Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used chemical method for the enantioselective synthesis of vicinal diols from alkenes.[5][9][11] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids like dihydroquinidine (DHQD) or dihydroquinine (DHQ).[9][11]

Mechanism of Sharpless Asymmetric Dihydroxylation:

The reaction mechanism is believed to involve the formation of an osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[9][11] The chiral ligand creates a sterically defined environment around the osmium center, directing the approach of the alkene and thus controlling the stereochemical outcome of the dihydroxylation. The osmate ester is then hydrolyzed to yield the diol, and the resulting osmium(VI) species is reoxidized to osmium(VIII) by a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, to complete the catalytic cycle.[11]

Chemical_Synthesis Alkene Alkene Substrate (e.g., Quinoline derivative) Osmate_Ester Cyclic Osmate Ester Intermediate Alkene->Osmate_Ester [3+2] Cycloaddition OsO4_Ligand OsO₄-Chiral Ligand Complex OsO4_Ligand->Osmate_Ester Diol vic-Diol Osmate_Ester->Diol Hydrolysis OsVI Os(VI) Osmate_Ester->OsVI OsVI->OsO4_Ligand Reoxidation (Co-oxidant)

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Quinoline-derived Alkene

This protocol is a general procedure based on the principles of the Sharpless Asymmetric Dihydroxylation.[5][9][14]

  • Reaction Setup: A reaction flask is charged with a solution of the alkene substrate in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Addition of Reagents: The AD-mix-β (or AD-mix-α for the opposite enantiomer), which contains the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), and the co-oxidant (K₃Fe(CN)₆ and K₂CO₃), is added to the reaction mixture.

  • Reaction Progress: The reaction is stirred vigorously at a controlled temperature (often 0°C to room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite). The mixture is then extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched diol.

Green Chemistry Perspectives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis.[15][16] When comparing enzymatic and chemical approaches for quinoline diol synthesis, the enzymatic route generally aligns more closely with these principles.[10]

Green Chemistry PrincipleEnzymatic SynthesisChemical Synthesis
Prevention of Waste High selectivity leads to less waste.[10]The use of a stoichiometric co-oxidant generates significant waste.
Atom Economy High atom economy in the key transformation.Lower atom economy due to the co-oxidant.
Less Hazardous Chemical Syntheses Avoids the use of toxic heavy metals.[10]Employs highly toxic and volatile osmium tetroxide.
Safer Solvents and Auxiliaries Primarily uses water as a solvent.[10]Requires organic solvents.
Design for Energy Efficiency Reactions are typically run at ambient temperature and pressure.[10]Often requires cooling to low temperatures.
Use of Renewable Feedstocks Enzymes are derived from renewable biological sources.Catalysts and ligands are typically derived from non-renewable sources.

Conclusion and Future Outlook

Both enzymatic and chemical methods offer effective pathways to chiral quinoline diols, each with a distinct set of advantages and disadvantages. Enzymatic synthesis, particularly with dioxygenases, stands out for its exceptional stereoselectivity and its alignment with the principles of green chemistry.[10][17] However, challenges related to substrate scope and scalability remain areas of active research.

Conversely, chemical methods like the Sharpless Asymmetric Dihydroxylation provide a more general and readily scalable approach, albeit with a greater environmental impact due to the use of toxic reagents and organic solvents.[18]

The future of quinoline diol synthesis will likely involve a synergistic approach, combining the strengths of both methodologies. Chemoenzymatic strategies, where an enzymatic step is integrated into a larger chemical synthesis, can offer the best of both worlds: the high selectivity of biocatalysis and the versatility of traditional organic chemistry.[19][20] As enzyme engineering and discovery continue to advance, the scope and practicality of enzymatic methods are expected to expand, further positioning them as a powerful tool in the synthesis of complex pharmaceutical intermediates.

References

  • Comparison between a Biochemical Pathway and Organic Chemical Synthesis. (2018, March 15).
  • Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. (2015, April). Journal of Heterocyclic Chemistry, 53(4).
  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. (2021, February 11). Frontiers in Bioengineering and Biotechnology.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI.
  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. (2021, February 12). PMC.
  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (n.d.). Benchchem.
  • Dioxygenase-catalysed cis-dihydrodiol formation in the carbo- and hetero-cyclic rings of quinolines. (n.d.). Chemical Communications (RSC Publishing).
  • A Novel Enzymatic Synthesis of Quinoline Derivatives. (2025, August 6). ResearchGate.
  • Sharpless asymmetric dihydroxylation. (n.d.). Grokipedia.
  • Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia.
  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. (n.d.). Queen's University Belfast.
  • The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. (n.d.). PMC.
  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. (2021, February 12). PubMed.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). PubMed.
  • Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Novel Enzymatic Synthesis of Quinoline Derivatives. (n.d.). ProQuest.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. (n.d.). Benchchem.
  • Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. (2024, April 29). Hilaris Publisher.
  • Comparison of synthetic and enzymatic reaction sets Most commonly, a... (n.d.). ResearchGate.
  • Sharpless Asymmetric Dihydroxylation. (2025, January 13). Alfa Chemistry.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI.
  • Green Chemistry Metrics, A Review. (2022, June 28). MDPI.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC.
  • 1 Synthesis of Quinolines: A Green Perspective. (2016, June 10). ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PMC.
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024, September 5). PubMed.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.

Sources

Safety Operating Guide

5,6-Dihydroquinoline-5,6-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure: Handling, Safety, and Disposal of 5,6-Dihydroquinoline-5,6-diol

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently consult on the safe handling of nitrogenous heterocyclic metabolites. 5,6-Dihydroquinoline-5,6-diol (CAS: 87707-12-8) is a critical cis-dihydrodiol metabolite of quinoline, typically synthesized via toluene dioxygenase-catalyzed dihydroxylation or isolated during drug metabolism and pharmacokinetic (DMPK) studies[1]. Because its parent compound, quinoline, is a known hepatotoxin and Class 1B carcinogen, all quinoline arene oxides and dihydrodiol derivatives must be treated as potent health hazards[2]. This guide provides the definitive, self-validating operational and disposal protocols required to maintain strict laboratory safety and Resource Conservation and Recovery Act (RCRA) compliance[3].

Chemical Profile & Toxicological Causality

To safely handle 5,6-dihydroquinoline-5,6-diol, we must first understand why it is hazardous. Quinoline undergoes bio-oxidation by Cytochrome P450 enzymes to form (e.g., 5,6-epoxy-5,6-dihydroquinoline)[4]. These epoxides are rapidly hydrated by epoxide hydrolase into dihydrodiols like 5,6-dihydroquinoline-5,6-diol[4]. While the diol is more stable than the epoxide, it retains significant electrophilic potential and can undergo further oxidation to form DNA-reactive species, leading to mutagenesis and hepatotoxicity[5].

Table 1: Quantitative Chemical & Physical Properties

Property Value Source
Chemical Name 5,6-Dihydroquinoline-5,6-diol [1]
CAS Number 87707-12-8 [1]
Molecular Formula C9H9NO2 [1]
Molecular Weight 163.17 g/mol [1]
Topological Polar Surface Area 53.4 Ų [1]

| LogP (Computed) | -0.3 | [1] |

Table 2: Extrapolated Hazard Thresholds (Based on Quinoline Base)

Hazard Category Classification Causality / Mechanism
Acute Oral Toxicity Category 3 (Toxic) Rapid gastrointestinal absorption; hepatic processing[2].
Carcinogenicity Category 1B DNA intercalation and adduct formation via epoxide intermediates[2].

| Aquatic Toxicity | Chronic Category 2 | High persistence in aquatic environments; toxic to aquatic life[6]. |

MetabolicPathway Q Quinoline (Parent Compound) CYP Cytochrome P450 / Toluene Dioxygenase Q->CYP Bio-oxidation AO 5,6-Epoxy-5,6-dihydroquinoline (Reactive Arene Oxide) CYP->AO Epoxidation EH Epoxide Hydrolase / Base-Catalyzed Hydration AO->EH Hydration DNA DNA Adduct Formation / Hepatotoxicity AO->DNA Electrophilic Attack Diol 5,6-Dihydroquinoline-5,6-diol (Toxic Metabolite) EH->Diol Ring Opening Diol->DNA Further Oxidation

Metabolic activation of quinoline to 5,6-dihydroquinoline-5,6-diol and its toxicological mechanism.

Operational Safety & Handling Methodologies

Because 5,6-dihydroquinoline-5,6-diol has a low LogP (-0.3), it is relatively hydrophilic but can still penetrate compromised skin[1].

Step-by-Step Handling Protocol:

  • Engineering Controls: All weighing, transferring, and dilution of 5,6-dihydroquinoline-5,6-diol must be performed inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: This prevents inhalation of aerosolized particulates, which bypass hepatic first-pass metabolism and directly enter systemic circulation.

  • PPE Selection: Don double nitrile gloves (minimum 0.12 mm thickness), a chemically resistant lab coat, and full-coverage safety goggles[7].

    • Causality: Nitrogenous heterocycles can degrade latex; nitrile provides a superior barrier against organic bases.

  • Incompatible Materials: Strictly isolate the compound from strong oxidizers (e.g., peroxides, nitric acid, perchlorates)[5].

    • Causality: The electron-rich aromatic system of the quinoline ring can undergo violent exothermic oxidation when exposed to strong oxidizing agents.

Step-by-Step Disposal Procedures

Under , quinoline derivatives are classified as hazardous organic waste[3][8]. Ultimate disposal must be achieved via controlled, high-temperature incineration[8].

Step-by-Step Waste Management Protocol:

  • Waste Segregation: Collect all 5,6-dihydroquinoline-5,6-diol waste (including contaminated solvents, pipette tips, and solid residues) in a dedicated "Non-Halogenated Toxic Organic Waste" container. Do NOT mix with halogenated waste or heavy metals.

  • Secondary Containment: Place the primary high-density polyethylene (HDPE) or glass waste container inside a secondary containment bin to capture any catastrophic leaks.

  • Labeling: Affix a standardized RCRA hazardous waste label. Explicitly list "5,6-Dihydroquinoline-5,6-diol" and "Quinoline derivatives" as the primary constituents. Mark the hazard class as "Toxic" and "Environmental Hazard"[2][3].

  • Storage Limits: Store in a cool, dry, well-ventilated satellite accumulation area away from direct light and moisture[9]. Do not exceed the 90-day RCRA accumulation limit for hazardous waste.

  • Ultimate Disposal (Incineration): Transfer the waste manifest to an EPA-licensed hazardous waste contractor. The waste must be subjected to high-temperature incineration (>1000°C).

    • Causality: Incineration at lower temperatures can result in the incomplete combustion of the nitrogenous ring, releasing highly toxic nitrogen oxides (NO_x). The incinerator must be equipped with NO_x scrubbing technology[5][8].

DisposalWorkflow Gen Waste Generation (Solid/Liquid Diol) Seg Segregation (Isolate from Oxidizers) Gen->Seg Fume hood transfer Cont Secondary Containment (HDPE/Glass) Seg->Cont Compatibility check RCRA RCRA/EPA Labeling (Toxic Organic Waste) Cont->RCRA Inventory logging Inc High-Temp Incineration (NOx Scrubbing Required) RCRA->Inc Licensed transport

Standardized RCRA-compliant disposal workflow for 5,6-dihydroquinoline-5,6-diol waste streams.

Emergency Spill Response

In the event of a localized spill:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood exhaust flow[5].

  • Containment: Do NOT flush down the sink. Quinoline derivatives are highly toxic to aquatic life with long-lasting effects (Chronic Aquatic Toxicity Category 2)[6][9].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as[5][6].

  • Collection: Using non-sparking tools, sweep the absorbed material into a sealed, labeled hazardous waste container for incineration[5]. Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.

References

  • Title: 5,6-Dihydroquinoline-5,6-diol | C9H9NO2 | CID 187632 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Quinoline | C9H7N | CID 7047 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and CAA Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

Sources

Personal protective equipment for handling 5,6-Dihydroquinoline-5,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: 5,6-Dihydroquinoline-5,6-diol Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Directive

Compound Classification: High-Potency Research Chemical / Potential Genotoxin Precursor. CAS: 87707-12-8 (cis-isomer context) Parent Scaffold: Quinoline (Group 2B Carcinogen).

The Core Risk: 5,6-Dihydroquinoline-5,6-diol is a metabolic intermediate of quinoline.[1] While often less acutely toxic than its parent, it possesses a dihydrodiol motif . In metabolic toxicology, dihydrodiols are structural alerts; they can undergo enzymatic dehydrogenation to catechols (redox-active) or dehydration to phenols (via the NIH shift). More critically, they are precursors in the "bay-region" theory of carcinogenesis, where they may be further metabolized to diol-epoxides—ultimate mutagens that alkylate DNA.

Operational Rule: Treat this compound as a Suspected Mutagen and Sensitizer . All handling must prevent inhalation of dust and dermal absorption.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for potential genotoxins.

Zone Equipment Specification & Rationale
Respiratory Primary: Engineering ControlClass II Biological Safety Cabinet (BSC) or Chemical Fume Hood . Rationale: The solid powder is the highest risk state. HEPA filtration (BSC) or external exhaust (Hood) captures aerosolized particulates.
Secondary: RespiratorN95 or P100 (only if engineering controls fail). Note: Surgical masks offer zero protection against chemical vapors or fine particulates.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil). Rationale: Quinoline derivatives are lipophilic and can permeate thin latex. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner layer protects while you doff.
Ocular Chemical Goggles Indirect Vent Goggles . Rationale: Safety glasses with side shields are insufficient for powders, which can drift around lenses. Goggles seal the orbital area.
Body Lab Coat + Apron Tyvek® Sleeves or Apron required over a standard cotton lab coat during weighing. Rationale: Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and splashes.

Stability & Storage: The "NIH Shift" Risk

Scientific Insight: Unlike stable inorganic salts, 5,6-Dihydroquinoline-5,6-diol is chemically fragile. It is prone to acid-catalyzed dehydration , a phenomenon known as the NIH Shift .

  • Mechanism: Exposure to heat or acidic media causes the loss of water, aromatizing the ring to form 5-hydroxyquinoline or 6-hydroxyquinoline (phenols).

  • Impact: This destroys the chiral center and the chemical integrity of your sample.

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen (prevent oxidative degradation).

  • Avoid: Do not store in acidic buffers or near volatile acids (HCl, TFA).

Operational Workflow: Step-by-Step

This protocol minimizes static charge (a common issue with dihydrodiol powders) and exposure.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Dihydrodiols are often fluffy solids that "fly" when charged.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase 2: Weighing & Solubilization
  • Taring: Tare the vial with the cap on to account for air buoyancy differences if high precision is needed, but primarily to keep the balance clean.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is sticky; use PTFE-coated tools.

  • Solvent Addition:

    • Preferred Solvents: DMSO, Methanol.

    • Technique: Add solvent down the side of the vial to wash residual powder to the bottom.

    • Dissolution: Vortex with the cap tightly sealed . Do not sonicate in an open bath (aerosol risk).

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

  • Waste: Place the Kimwipe immediately into the solid hazardous waste stream.

Visualizations

Figure 1: Safe Handling Logic Flow

A decision tree for handling the solid compound vs. the solvated form.

SafeHandling Start Start: 5,6-Dihydroquinoline-5,6-diol StateCheck State: Solid Powder? Start->StateCheck Hood MUST use Fume Hood/BSC StateCheck->Hood Yes (High Risk) LiquidHandling Handle on Bench (if capped) or Hood (if open) StateCheck->LiquidHandling No (Solution) Static Apply Anti-Static Gun Hood->Static Weigh Weigh into Pre-tared Vial Static->Weigh Solubilize Add Solvent (DMSO/MeOH) Cap Tightly Weigh->Solubilize LiquidHandling->Solubilize Wipe Decon Vial Surface (MeOH Wipe) Solubilize->Wipe Storage Store at -20°C (Argon Atmosphere) Wipe->Storage

Caption: Operational workflow emphasizing engineering controls for the solid state to prevent inhalation exposure.

Figure 2: The Stability Risk (NIH Shift)

Visualizing why acid/heat avoidance is critical for this specific chemical.

NIHShift Compound 5,6-Dihydroquinoline-5,6-diol (Chiral, Intact) Trigger Trigger: Acid (H+) or Heat Compound->Trigger Exposure Intermediate Cationic Intermediate Trigger->Intermediate Dehydration (-H2O) Product Quinolin-5-ol / Quinolin-6-ol (Aromatic Phenol) Intermediate->Product Rearrangement (Loss of Sample Integrity)

Caption: Mechanism of degradation. Exposure to acidic environments or heat causes dehydration to phenols, destroying the sample.

Emergency & Disposal Procedures

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don full PPE (Goggles, Double Gloves, N95/Respirator if outside hood).

  • Wet Method: Do not dry sweep. Cover the spill with a methanol-dampened pad to prevent dust generation.

  • Collect: Scoop the pad and waste into a sealable hazardous waste bag.

Disposal Plan
  • Waste Code: Classify as Toxic Organic Waste .

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) due to the reducing nature of the diol.

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the quinoline scaffold.

References

  • PubChem. (n.d.).[2] 5,6-Dihydroquinoline-5,6-diol Compound Summary (CID 187632).[2] National Library of Medicine. Retrieved from [Link]

  • Boyd, D. R., et al. (2002).[3] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines. Frontiers in Chemistry / Journal of the Chemical Society. (Contextualizes the synthesis and stability of cis-dihydrodiols).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Quinoline Hazard Recognition.
  • Boyd, D. R., & Sheldrake, G. N. (1998). The potential role of cis-dihydrodiol intermediates in bacterial aromatic hydroxylation and the NIH Shift. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.